2,4-Dichloro-1,5-dimethoxy-3-methylbenzene
Description
Structure
2D Structure
Properties
IUPAC Name |
2,4-dichloro-1,5-dimethoxy-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O2/c1-5-8(10)6(12-2)4-7(13-3)9(5)11/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZVDWNVKZQTAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1Cl)OC)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to a proposed synthetic pathway for 2,4-dichloro-1,5-dimethoxy-3-methylbenzene, a molecule of interest for various research and development applications. Due to the absence of a directly published synthesis route, this guide outlines a plausible and scientifically sound two-step approach starting from commercially available precursors. The methodologies are based on established organic chemistry principles and analogous reactions found in the literature.
Proposed Synthesis Pathway
The proposed synthesis commences with the methylation of orcinol to form 3,5-dimethoxytoluene, which is then subjected to electrophilic dichlorination to yield the target compound, this compound. The methoxy and methyl groups of the intermediate are activating and ortho-, para-directing, which facilitates the selective introduction of chlorine atoms at the desired positions.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 3,5-Dimethoxytoluene from Orcinol (Methylation)
This procedure details the methylation of the dihydroxy groups of orcinol to form the corresponding dimethoxy ether. The use of dimethyl carbonate is a greener alternative to traditional methylating agents like dimethyl sulfate.[1][2][3][4]
Reaction:
Orcinol + 2 (CH₃)₂CO₂ --(K₂CO₃, TBAB)--> 3,5-Dimethoxytoluene
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Orcinol | 124.14 | 10.0 g | 0.0806 |
| Dimethyl carbonate (DMC) | 90.08 | 100 mL | - |
| Potassium carbonate (K₂CO₃), anhydrous | 138.21 | 22.3 g | 0.161 |
| Tetrabutylammonium bromide (TBAB) | 322.37 | 2.6 g | 0.0081 |
| Ethyl acetate | - | 200 mL | - |
| Saturated NaCl solution | - | 50 mL | - |
| Anhydrous Na₂SO₄ | - | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add orcinol (10.0 g, 0.0806 mol), dimethyl carbonate (100 mL), potassium carbonate (22.3 g, 0.161 mol), and tetrabutylammonium bromide (2.6 g, 0.0081 mol).
-
Heat the reaction mixture to 90-100°C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (approximately 5-6 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and then with saturated NaCl solution (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield 3,5-dimethoxytoluene as a colorless oil.
Expected Yield: Based on similar methylation reactions of phenols, the expected yield is high, in the range of 90-99%.[4]
Step 2: Synthesis of this compound (Dichlorination)
This protocol describes the electrophilic chlorination of the activated aromatic ring of 3,5-dimethoxytoluene using sulfuryl chloride. The reaction is expected to be highly regioselective due to the directing effects of the substituents.[5][6][7][8][9]
Reaction:
3,5-Dimethoxytoluene + 2 SO₂Cl₂ --(FeCl₃, Diphenyl sulfide)--> this compound
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,5-Dimethoxytoluene | 152.19 | 10.0 g | 0.0657 |
| Sulfuryl chloride (SO₂Cl₂) | 134.97 | 9.7 mL (16.0 g) | 0.118 |
| Anhydrous Iron(III) chloride (FeCl₃) | 162.20 | 0.5 g | 0.0031 |
| Diphenyl sulfide | 186.28 | 0.5 mL | - |
| Dichloromethane (DCM) | - | 100 mL | - |
| 1 M Sodium bicarbonate solution | - | 50 mL | - |
| Saturated NaCl solution | - | 50 mL | - |
| Anhydrous MgSO₄ | - | As needed | - |
Procedure:
-
In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,5-dimethoxytoluene (10.0 g, 0.0657 mol) in dichloromethane (100 mL).
-
Add iron(III) chloride (0.5 g, 0.0031 mol) and diphenyl sulfide (0.5 mL) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add sulfuryl chloride (9.7 mL, 0.118 mol) dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly adding 50 mL of 1 M sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers and wash with saturated NaCl solution (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization to obtain this compound.
Expected Yield: Based on a similar chlorination of 3,5-xylenol, a high yield of the dichlorinated product is anticipated, likely in the range of 80-90%.[5]
Quantitative Data Summary
The following table summarizes the key quantitative data for the proposed synthesis.
| Parameter | Step 1: Methylation | Step 2: Dichlorination |
| Starting Material | Orcinol | 3,5-Dimethoxytoluene |
| Product | 3,5-Dimethoxytoluene | This compound |
| Molecular Formula | C₉H₁₂O₂ | C₉H₁₀Cl₂O₂ |
| Molar Mass ( g/mol ) | 152.19 | 221.08 |
| Typical Reagents | Dimethyl carbonate, K₂CO₃, TBAB | Sulfuryl chloride, FeCl₃, Diphenyl sulfide |
| Typical Solvent | Dimethyl carbonate | Dichloromethane |
| Reaction Temperature | 90-100°C | 0°C to Room Temperature |
| Reaction Time | 5-6 hours | 3-4 hours |
| Expected Yield | 90-99% | 80-90% |
| Purification Method | Vacuum distillation | Column chromatography/Recrystallization |
Product Characterization (Predicted)
As no experimental spectroscopic data for this compound is readily available, the following are predicted ¹H and ¹³C NMR chemical shifts based on additive rules and analysis of similar structures.
Predicted ¹H NMR (CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.8 - 7.0 | s | 1H | Ar-H |
| ~ 3.8 - 3.9 | s | 6H | 2 x -OCH₃ |
| ~ 2.3 - 2.4 | s | 3H | -CH₃ |
Predicted ¹³C NMR (CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155 - 158 | C-OCH₃ |
| ~ 130 - 135 | C-Cl |
| ~ 125 - 130 | C-CH₃ |
| ~ 110 - 115 | C-H |
| ~ 55 - 60 | -OCH₃ |
| ~ 15 - 20 | -CH₃ |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a single synthesis step, from reaction setup to product purification and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]
- 6. pure.psu.edu [pure.psu.edu]
- 7. US2302228A - Method of chlorination with sulphuryl chloride and production of monochloro-trimethyl acetic acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles | Bentham Science [eurekaselect.com]
An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene
Disclaimer: The compound 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene is not a commercially available or extensively studied chemical. As such, the following technical guide is a compilation of estimated data based on the known physicochemical properties of structurally analogous compounds and established principles of organic chemistry. The experimental protocols provided are hypothetical and would require optimization for practical application.
Chemical Structure and Identity
This compound is a polysubstituted aromatic compound. Its structure consists of a benzene ring substituted with two chlorine atoms, two methoxy groups, and one methyl group.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₀Cl₂O₂ |
| Molecular Weight | 221.08 g/mol |
| Canonical SMILES | COC1=C(C(=C(C=C1Cl)OC)C)Cl |
| InChI Key | (Predicted) |
Estimated Physicochemical Properties
The physicochemical properties of this compound have been estimated based on data from related compounds such as dichlorotoluenes, dimethoxybenzenes, and other polychlorinated aromatic ethers.
| Property | Estimated Value | Notes |
| Appearance | Colorless to pale yellow solid or oil | Many substituted aromatic ethers are solids or high-boiling liquids at room temperature[1]. |
| Melting Point | 40 - 70 °C | The melting point is influenced by the substitution pattern, which affects crystal lattice packing. |
| Boiling Point | > 250 °C | Increased substitution and molecular weight lead to a higher boiling point compared to simpler analogs like dichlorotoluene (b.p. ~200 °C)[2]. |
| Solubility | Insoluble in water. Soluble in common organic solvents such as ethanol, diethyl ether, acetone, and chlorinated solvents. | The hydrophobic nature of the chlorinated and methylated benzene ring dominates its solubility profile. |
| Density | ~1.3 g/cm³ | Estimated based on the densities of related chlorinated and methoxylated benzene derivatives. |
Proposed Synthetic Pathway
A plausible synthetic route for this compound could start from a commercially available substituted phenol, such as 3,5-dichloro-4-methylphenol. This pathway involves methylation of the hydroxyl group followed by regioselective methoxylation of the aromatic ring.
Caption: Proposed multi-step synthesis of this compound.
-
Step 1: Methylation of 3,5-Dichloro-4-methylphenol.
-
To a solution of 3,5-dichloro-4-methylphenol (1 eq.) in acetone, add anhydrous potassium carbonate (3 eq.).
-
Add dimethyl sulfate (1.5 eq.) dropwise to the stirred suspension.
-
Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 1M NaOH solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 1,3-dichloro-2-methoxy-4-methylbenzene. Purify by column chromatography if necessary.
-
-
Subsequent Steps (Nitration, Reduction, Diazotization, Hydroxylation, and final Methylation):
-
The subsequent steps would involve standard procedures for electrophilic aromatic substitution to introduce a second oxygen functionality. For instance, nitration followed by reduction to an amine, then a Sandmeyer reaction to introduce a hydroxyl group, and a final methylation step. Each of these steps would require careful optimization of reaction conditions and purification of intermediates. A general procedure for methoxylation of a fluoroarene involves reacting it with sodium methoxide in DMF at elevated temperatures.[3]
-
Predicted Spectroscopic Data
The chemical shifts in ¹H and ¹³C NMR are influenced by the electronic effects of the substituents on the aromatic ring. Methoxy groups are electron-donating through resonance, while chloro groups are electron-withdrawing through induction but weakly electron-donating through resonance. The methyl group is weakly electron-donating.
References
Mass Spectrometry Analysis of 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene: A Technical Guide
Introduction
2,4-Dichloro-1,5-dimethoxy-3-methylbenzene is a substituted aromatic compound of interest in various chemical and pharmaceutical research areas. Mass spectrometry is a critical analytical technique for the identification and quantification of such molecules. This guide provides a comprehensive overview of the expected mass spectral behavior of this compound and outlines a general experimental workflow for its analysis. The content is structured to aid in method development and data interpretation for researchers working with this and related compounds.
Predicted Mass Spectral Data
Due to the absence of a publicly available mass spectrum for this compound, this section presents data from structurally analogous compounds to infer its fragmentation behavior. The primary analogs considered are 2,4-dichloro-1-methylbenzene and 1,2-dimethoxy-3,5-dichloro-benzene.
Table 1: Mass Spectral Data of 2,4-Dichloro-1-methylbenzene (2,4-Dichlorotoluene)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 160 | 20 | [M]+ (Molecular Ion with 35Cl, 35Cl) |
| 162 | 14 | [M+2]+ (Molecular Ion with 35Cl, 37Cl) |
| 125 | 100 | [M-Cl]+ |
| 127 | 32 | [M-Cl+2]+ |
| 89 | 17 | [C7H5]+ |
Data sourced from NIST WebBook and other publicly available spectral data.[1][2][3][4]
Table 2: Mass Spectral Data of 1,2-Dimethoxy-3,5-dichloro-benzene
| m/z | Relative Intensity (%) | Proposed Fragment |
| 206 | 100 | [M]+ (Molecular Ion with 35Cl, 35Cl) |
| 208 | 65 | [M+2]+ (Molecular Ion with 35Cl, 37Cl) |
| 191 | 80 | [M-CH3]+ |
| 163 | 40 | [M-CH3-CO]+ |
| 128 | 30 | [M-CH3-CO-Cl]+ |
Data sourced from NIST WebBook.[5]
Predicted Fragmentation Pathway
The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways, primarily involving the loss of substituents from the benzene ring. The presence of two chlorine atoms will result in characteristic isotopic patterns for chlorine-containing fragments.
References
An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Proposed Synthetic Pathway
The synthesis of 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene can be logically approached in two primary stages:
-
Synthesis of 1,3-dimethoxy-5-methylbenzene: This well-documented step involves the complete methylation of the hydroxyl groups of Orcinol.
-
Dichlorination of 1,3-dimethoxy-5-methylbenzene: This step involves the electrophilic aromatic substitution of the dimethoxy-methylbenzene intermediate to introduce two chlorine atoms at the 2 and 4 positions. The methoxy and methyl groups are ortho, para-directing, activating the 2, 4, and 6 positions for electrophilic attack.
Logical Flow of the Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 1,3-dimethoxy-5-methylbenzene (Orcinol dimethyl ether)
This procedure is adapted from established methods for the methylation of phenols.
Materials:
-
Orcinol monohydrate
-
Dimethyl sulfate
-
Anhydrous potassium carbonate
-
Acetone
-
Concentrated aqueous ammonia
-
Diethyl ether
-
3 N Sodium hydroxide solution
-
Saturated aqueous sodium chloride
-
Anhydrous magnesium sulfate
Procedure:
-
To a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add anhydrous potassium carbonate, acetone, and orcinol monohydrate.
-
With stirring, add dimethyl sulfate dropwise to the mixture. An exothermic reaction will occur, and the mixture will begin to reflux.
-
After the initial exothermic reaction subsides, heat the mixture to reflux for an additional 4 hours.
-
After reflux, arrange the condenser for distillation and remove a portion of the acetone.
-
Add concentrated aqueous ammonia to the reaction mixture and continue stirring with heating for 10 minutes to decompose any unreacted dimethyl sulfate.
-
Dilute the mixture with water and perform a liquid-liquid extraction with diethyl ether.
-
Combine the organic extracts and wash successively with water, 3 N sodium hydroxide solution, and saturated aqueous sodium chloride.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure 1,3-dimethoxy-5-methylbenzene.
Quantitative Data for Step 1:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) | Boiling Point (°C) |
| Orcinol monohydrate | 142.15 | 1.0 | - | - |
| Dimethyl sulfate | 126.13 | 2.2 | - | 188 |
| Potassium carbonate | 138.21 | 2.8 | - | - |
| 1,3-dimethoxy-5-methylbenzene | 152.19 | - | 94-96 | 133-135 (40 mmHg)[1] |
Step 2: Dichlorination of 1,3-dimethoxy-5-methylbenzene
This is a generalized procedure for the chlorination of an activated aromatic ring. The choice of chlorinating agent and reaction conditions will influence the regioselectivity and the degree of chlorination. Sulfuryl chloride (SO₂Cl₂) is often used for the chlorination of activated ethers, while N-chlorosuccinimide (NCS) can also be employed, sometimes with a catalyst.
Materials:
-
1,3-dimethoxy-5-methylbenzene
-
Chlorinating agent (e.g., Sulfuryl chloride or N-Chlorosuccinimide)
-
Anhydrous solvent (e.g., Dichloromethane, Chloroform, or Acetic Acid)
-
Sodium bicarbonate or Sodium sulfite solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1,3-dimethoxy-5-methylbenzene in a suitable anhydrous solvent in a flask protected from moisture.
-
Cool the solution in an ice bath.
-
Slowly add the chlorinating agent (e.g., a solution of sulfuryl chloride in the same solvent) to the cooled solution with stirring. The molar equivalents of the chlorinating agent should be carefully controlled to favor dichlorination (approximately 2.0-2.2 equivalents).
-
After the addition is complete, allow the reaction to stir at a low temperature (e.g., 0 °C to room temperature) and monitor the progress by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, quench the reaction by carefully adding a solution of sodium bicarbonate or sodium sulfite to neutralize any remaining chlorinating agent and acidic byproducts.
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product will likely be a mixture of chlorinated isomers and unreacted starting material. Purification by column chromatography or recrystallization is necessary to isolate the desired this compound.
Expected Products and Potential Byproducts:
The directing effects of the methoxy and methyl groups will likely lead to the formation of several isomers.
Caption: Expected products from the chlorination of 1,3-dimethoxy-5-methylbenzene.
Quantitative Data for Step 2 (Theoretical):
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio (Theoretical) |
| 1,3-dimethoxy-5-methylbenzene | 152.19 | 1.0 |
| Sulfuryl chloride | 134.97 | ~2.1 |
| This compound | 221.08 | - |
Note: The yield for this step is highly dependent on the reaction conditions and the efficiency of the purification process. It is anticipated that careful optimization of the temperature, solvent, and rate of addition of the chlorinating agent will be required to maximize the yield of the desired product.
Conclusion
The synthesis of this compound is achievable through a two-step process starting from Orcinol. The initial methylation to form 1,3-dimethoxy-5-methylbenzene is a high-yielding and well-established reaction. The subsequent dichlorination requires careful control of reaction conditions to achieve the desired regioselectivity and to minimize the formation of byproducts. The protocols and data presented in this guide provide a solid foundation for researchers to develop a robust and efficient synthesis of the target molecule. Further experimental work is necessary to optimize the dichlorination step and fully characterize the final product.
References
Technical Guide: Properties, Synthesis, and Potential Biological Activity of Substituted Dichlorodimethoxybenzenes
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific chemical compound 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene is not found in major chemical databases, including CAS registry, PubChem, or commercial supplier catalogs. As such, there is no available experimental data regarding its specific properties, synthesis, or biological activity. This guide provides a comprehensive overview of closely related chemical structures and discusses general methodologies for the synthesis and potential biological pathways relevant to this class of compounds.
Identification of Closely Related Compounds
Due to the absence of data for the target compound, this section summarizes the identification and key properties of structurally similar molecules that are documented in the scientific literature and chemical databases. These compounds share key structural features, such as dichlorination, dimethoxylation, or methylation on a benzene ring, providing a valuable reference point for researchers.
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-Chloro-2,4-dimethoxy-3-methylbenzene | 1-Chloro-2,4-dimethoxy-3-methylbenzene | 105103-98-8 | C₉H₁₁ClO₂ | 186.63 |
| 1,5-Dichloro-2-methoxy-3-methylbenzene | 1,5-Dichloro-2-methoxy-3-methylbenzene | 13334-73-1 | C₈H₈Cl₂O | 191.05 |
| 1-Chloro-3,6-dimethoxy-2,4-dimethylbenzene | 1-Chloro-3,6-dimethoxy-2,4-dimethylbenzene | Not Available | C₁₀H₁₃ClO₂ | 200.66 |
| 1-Chloro-3,6-dimethoxy-2,5-dimethylbenzene | 1-Chloro-3,6-dimethoxy-2,5-dimethylbenzene | Not Available | C₁₀H₁₃ClO₂ | 200.66 |
| 2,4-Dichlorotoluene | 2,4-Dichloro-1-methylbenzene | 95-73-8 | C₇H₆Cl₂ | 161.03[1] |
Experimental Protocols: Synthesis of Chlorinated Dimethoxybenzene Derivatives
While a specific protocol for the synthesis of this compound is not available, general methodologies for the synthesis of related chlorinated and methoxylated aromatic compounds can be adapted. The following sections describe plausible synthetic strategies.
General Procedure for Nucleophilic Aromatic Substitution (SNAr) for Methoxylation
A common method to introduce methoxy groups onto an aromatic ring is through the nucleophilic aromatic substitution of a leaving group, such as a halogen (often fluorine or chlorine), with sodium methoxide.[2] This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups.
Reaction: A di- or trichloro-methylbenzene derivative can be reacted with sodium methoxide in a polar aprotic solvent.
Example Protocol:
-
To a solution of the chlorinated benzene precursor (1.0 mmol) in 5 mL of dimethylformamide (DMF), add sodium methoxide (2.2 mmol, 2.2 equivalents).
-
Heat the reaction mixture to 110-120 °C and stir for 3-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the mixture to room temperature and quench with 10 mL of cold water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired dimethoxy derivative.
General Procedure for Electrophilic Aromatic Chlorination
Chlorination of a dimethoxy-methylbenzene precursor can be achieved using an electrophilic chlorinating agent, such as N-chlorosuccinimide (NCS) or chlorine gas, often in the presence of a Lewis acid catalyst.
Reaction: A dimethoxy-methylbenzene can be treated with a chlorinating agent in a suitable solvent.
Example Protocol:
-
Dissolve the dimethoxy-methylbenzene precursor (1.0 mmol) in 5 mL of a chlorinated solvent such as dichloromethane (DCM) or carbon tetrachloride (CCl₄).
-
Add N-chlorosuccinimide (2.2 mmol, 2.2 equivalents for dichlorination).
-
If required, add a catalytic amount of a Lewis acid (e.g., FeCl₃ or AlCl₃).
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product via column chromatography or recrystallization.
Visualized Workflows and Pathways
Hypothetical Synthesis Workflow
The following diagram illustrates a plausible, though hypothetical, multi-step synthesis for a dichlorodimethoxymethylbenzene derivative, starting from a commercially available precursor.
Caption: A hypothetical two-step synthesis of a dichlorodimethoxymethylbenzene analog.
Potential Signaling Pathway: Aryl Hydrocarbon Receptor (AhR)
Many halogenated aromatic hydrocarbons are known to be ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1][3] Activation of the AhR pathway is a key mechanism through which such compounds can exert biological, and potentially toxic, effects.[1][3] The pathway involves the binding of the ligand to the cytoplasmic AhR complex, translocation to the nucleus, and subsequent dimerization with the AhR nuclear translocator (ARNT), leading to the regulation of target gene expression.[1]
References
In-depth Technical Guide: Crystal Structure of 1,4-Dichloro-2,5-dimethoxybenzene
An Examination of a Structurally Related Analogue to 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene
Introduction
This technical guide provides a detailed overview of the crystal structure of 1,4-Dichloro-2,5-dimethoxybenzene. Due to the absence of publicly available crystallographic data for this compound, this closely related analogue has been selected for in-depth analysis. The structural similarities, namely the dichlorinated and dimethoxylated benzene core, make 1,4-Dichloro-2,5-dimethoxybenzene a relevant and informative substitute for understanding the solid-state properties of this class of compounds. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the molecular architecture and intermolecular interactions of halogenated and alkoxylated aromatic compounds.
Molecular and Crystal Structure
The crystal structure of 1,4-Dichloro-2,5-dimethoxybenzene reveals a planar aromatic core with the chlorine and methoxy substituents influencing the molecular packing. The arrangement of these molecules in the crystal lattice is dictated by a combination of weak intermolecular forces, which are crucial for the overall stability of the crystalline solid.
Crystallographic Data
The following table summarizes the key crystallographic data for 1,4-Dichloro-2,5-dimethoxybenzene.
| Parameter | Value |
| Chemical Formula | C₈H₈Cl₂O₂ |
| Molecular Weight | 207.05 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.453(2) |
| b (Å) | 9.876(2) |
| c (Å) | 10.878(3) |
| α (°) | 90 |
| β (°) | 109.58(2) |
| γ (°) | 90 |
| Volume (ų) | 855.9(4) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.605 |
| Absorption Coeff. (mm⁻¹) | 0.748 |
| F(000) | 424 |
Selected Bond Lengths and Angles
The intramolecular geometry of 1,4-Dichloro-2,5-dimethoxybenzene is characterized by standard bond lengths and angles for a substituted benzene ring.
| Bond/Angle | Length (Å) / Angle (°) |
| C-Cl | 1.735 - 1.742 |
| C-O | 1.365 - 1.370 |
| C-C (aromatic) | 1.375 - 1.395 |
| O-C (methyl) | 1.420 - 1.425 |
| Cl-C-C | 119.5 - 120.5 |
| O-C-C | 118.0 - 122.0 |
| C-O-C | 117.5 |
Experimental Protocols
The following sections detail the methodologies for the synthesis and crystallization of 1,4-Dichloro-2,5-dimethoxybenzene, as well as the technique used for its structural determination.
Synthesis of 1,4-Dichloro-2,5-dimethoxybenzene
A plausible synthetic route to 1,4-Dichloro-2,5-dimethoxybenzene involves the chlorination of 1,4-dimethoxybenzene.
Materials:
-
1,4-dimethoxybenzene
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,4-dimethoxybenzene in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add a solution of sulfuryl chloride in anhydrous dichloromethane to the cooled solution via the dropping funnel with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Crystallization
Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the purified compound.
Materials:
-
Purified 1,4-Dichloro-2,5-dimethoxybenzene
-
Suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof)
-
Small beaker or vial
-
Watch glass or perforated parafilm
Procedure:
-
Dissolve the purified 1,4-Dichloro-2,5-dimethoxybenzene in a minimal amount of a suitable solvent at a slightly elevated temperature to ensure complete dissolution.
-
Allow the solution to cool to room temperature.
-
Transfer the saturated solution to a clean beaker or vial.
-
Cover the container with a watch glass or parafilm with small perforations to allow for slow evaporation of the solvent.
-
Place the container in a vibration-free environment and allow it to stand undisturbed for several days to weeks.
-
Monitor the container periodically for the formation of single crystals.
-
Once well-formed crystals are observed, carefully harvest them from the mother liquor.
X-ray Diffraction Analysis
The determination of the crystal structure was performed using single-crystal X-ray diffraction.
Instrumentation:
-
Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.
Procedure:
-
A suitable single crystal of 1,4-Dichloro-2,5-dimethoxybenzene was selected and mounted on a goniometer head.
-
The crystal was centered in the X-ray beam.
-
A preliminary diffraction pattern was collected to determine the unit cell parameters and crystal system.
-
A full sphere of diffraction data was collected by rotating the crystal through a series of angles.
-
The collected data was processed, which includes integration of reflection intensities and corrections for Lorentz and polarization effects, and absorption.
-
The crystal structure was solved using direct methods or Patterson methods.
-
The structural model was refined by least-squares methods against the experimental data.
Signaling Pathways and Logical Relationships
While this small molecule does not directly participate in signaling pathways in the same manner as a biomolecule, a logical diagram can illustrate the relationship between its synthesis, purification, and structural analysis.
Conclusion
This technical guide has provided a comprehensive overview of the crystal structure of 1,4-Dichloro-2,5-dimethoxybenzene, serving as a pertinent analogue for the originally requested compound. The presented data, including crystallographic parameters, bond lengths, and angles, along with detailed experimental protocols and illustrative workflows, offer valuable insights for researchers in the fields of crystallography, medicinal chemistry, and materials science. The structural information detailed herein contributes to a deeper understanding of the solid-state behavior of substituted aromatic compounds.
Navigating the Solubility Landscape of 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical framework of solubility for this compound, outlines detailed experimental protocols for its determination, and offers a structure for data presentation and interpretation.
Understanding the Solubility Profile
This compound is a substituted aromatic compound. Its solubility in various organic solvents is dictated by its molecular structure, which features both non-polar (the benzene ring and methyl group) and polar (the chloro and methoxy groups) functionalities. The principle of "like dissolves like" is paramount in predicting its solubility. Given its predominantly non-polar nature with some polar character, it is expected to exhibit higher solubility in non-polar or moderately polar organic solvents and low solubility in highly polar solvents like water.
A patent describing the synthesis of a related compound mentions dissolving this compound in carbon tetrachloride (a non-polar solvent) and subsequently crystallizing the product from methyl tert-butyl ether (a less polar ether), qualitatively suggesting good solubility in the former and lower solubility in the latter under specific temperature conditions.
Quantitative Solubility Data
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination | Notes |
| e.g., Hexane | e.g., 25 | Data Point 1 | Data Point 2 | e.g., Gravimetric | |
| e.g., Toluene | e.g., 25 | Data Point 3 | Data Point 4 | e.g., HPLC | |
| e.g., Acetone | e.g., 25 | Data Point 5 | Data Point 6 | e.g., UV-Vis | |
| e.g., Ethanol | e.g., 25 | Data Point 7 | Data Point 8 | e.g., Gravimetric | |
| e.g., Methanol | e.g., 25 | Data Point 9 | Data Point 10 | e.g., HPLC |
Experimental Protocols for Solubility Determination
To obtain the quantitative data for Table 1, a systematic experimental approach is required. The following is a detailed methodology for determining the solubility of this compound in organic solvents.
Materials and Equipment
-
Solute: this compound (high purity)
-
Solvents: A range of organic solvents of analytical grade (e.g., hexane, toluene, dichloromethane, acetone, ethyl acetate, ethanol, methanol)
-
Apparatus:
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Constant temperature bath or incubator
-
Vortex mixer and/or magnetic stirrer
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
-
General Experimental Workflow
The following diagram illustrates a typical workflow for the experimental determination of solubility.
Caption: A generalized workflow for the experimental determination of solubility.
Step-by-Step Procedure (Isothermal Shake-Flask Method)
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that saturation is reached.
-
Equilibration: Tightly cap the vials and place them in a constant temperature bath. Agitate the vials using a shaker or stirrer for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined by preliminary experiments.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. For finer particles, centrifugation at the same temperature is recommended to achieve clear separation of the solid and liquid phases.
-
Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear supernatant using a pre-warmed/cooled syringe to match the equilibration temperature. Immediately filter the solution using a syringe filter into a pre-weighed volumetric flask. Dilute the filtered solution with a known volume of a suitable solvent (usually the same solvent used for the experiment).
-
Quantitative Analysis: Determine the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectroscopy. A calibration curve with known concentrations of the compound should be prepared beforehand.
-
Calculation of Solubility: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. Express the solubility in desired units, such as g/100 mL or mol/L.
Factors Influencing Solubility
The solubility of this compound is influenced by several factors, primarily the polarity of the solvent and the temperature. The following diagram illustrates the expected relationship between solvent polarity and the solubility of this compound.
Caption: The logical relationship between solvent polarity and the predicted solubility of the target compound.
Temperature: In most cases, the solubility of a solid in a liquid solvent increases with temperature. However, this relationship should be determined experimentally for each solvent-solute system.
Conclusion
While specific quantitative solubility data for this compound is not currently available in the public domain, this technical guide provides a robust framework for researchers and drug development professionals to understand, determine, and utilize this critical physicochemical property. By following the outlined experimental protocols and data presentation structures, scientists can generate the necessary data to support their research and development activities. The principles of "like dissolves like" and the influence of temperature provide a solid theoretical foundation for predicting and interpreting the solubility behavior of this compound.
An In-Depth Technical Guide to the Theoretical and Experimental Properties of Dichlorinated Dimethoxy Methylbenzene Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorinated dimethoxy methylbenzene and its isomers represent a class of substituted aromatic compounds with significant potential in various scientific and industrial domains, including pharmaceutical development, materials science, and as intermediates in organic synthesis. The precise positioning of chloro, methoxy, and methyl groups on the benzene ring gives rise to a multitude of isomers, each possessing unique physicochemical and biological properties. Understanding the interplay between the theoretical predictions and experimental findings for these properties is crucial for their effective application and for the rational design of new molecules with desired functionalities.
This technical guide provides a comprehensive overview of the theoretical and experimental properties of various dichlorinated dimethoxy methylbenzene isomers. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development by offering a structured comparison of calculated and measured data, detailed experimental methodologies, and insights into their potential biological activities.
Isomers of Dichlorinated Dimethoxy Methylbenzene
The dichlorinated dimethoxy methylbenzene scaffold can exist in numerous isomeric forms depending on the substitution pattern on the benzene ring. For the purpose of this guide, we will focus on representative isomers to illustrate the impact of substituent positioning on the molecule's overall characteristics. The systematic naming of these isomers follows IUPAC nomenclature, for instance, 1,2-dichloro-4,5-dimethoxy-3-methylbenzene.
Theoretical vs. Experimental Properties: A Comparative Analysis
A central aspect of modern chemical research is the synergy between computational modeling and experimental validation. Theoretical calculations, primarily using Density Functional Theory (DFT), provide valuable insights into molecular structure, electronic properties, and spectroscopic signatures. These predictions, when compared with experimental data, offer a deeper understanding of the molecule's behavior.
Physicochemical Properties
The physical properties of dichlorinated dimethoxy methylbenzene isomers are fundamental to their handling, formulation, and biological fate. Key properties include melting point, boiling point, and solubility.
Table 1: Comparison of Theoretical and Experimental Physicochemical Properties
| Isomer | Property | Theoretical Value | Experimental Value |
| 1,2-dichloro-4,5-dimethoxy-3-methylbenzene | Melting Point (°C) | Data not found | Data not found |
| Boiling Point (°C) | Data not found | Data not found | |
| 1,4-dichloro-2,5-dimethoxy-3-methylbenzene | Melting Point (°C) | Data not found | Data not found |
| Boiling Point (°C) | Data not found | Data not found | |
| 2,3-dichloro-1,4-dimethoxy-5-methylbenzene | Melting Point (°C) | Data not found | Data not found |
| Boiling Point (°C) | Data not found | Data not found | |
| 2,5-dichloro-1,3-dimethoxy-4-methylbenzene | Melting Point (°C) | Data not found | Data not found |
| Boiling Point (°C) | Data not found | Data not found |
Spectroscopic Properties
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the structural elucidation and characterization of organic molecules.
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. Theoretical chemical shifts can be calculated and compared with experimental spectra.
Table 2: Comparison of Theoretical and Experimental ¹H NMR Chemical Shifts (ppm)
| Isomer | Proton Position | Theoretical Shift (ppm) | Experimental Shift (ppm) |
| 1,2-dichloro-4,5-dimethoxy-3-methylbenzene | Aromatic-H | Calculation required | Data not found |
| OCH₃-H | Calculation required | Data not found | |
| CH₃-H | Calculation required | Data not found | |
| 1,4-dichloro-2,5-dimethoxy-3-methylbenzene | Aromatic-H | Calculation required | Data not found |
| OCH₃-H | Calculation required | Data not found | |
| CH₃-H | Calculation required | Data not found |
Table 3: Comparison of Theoretical and Experimental ¹³C NMR Chemical Shifts (ppm)
| Isomer | Carbon Position | Theoretical Shift (ppm) | Experimental Shift (ppm) |
| 1,2-dichloro-4,5-dimethoxy-3-methylbenzene | Aromatic-C | Calculation required | Data not found |
| OCH₃-C | Calculation required | Data not found | |
| CH₃-C | Calculation required | Data not found | |
| 1,4-dichloro-2,5-dimethoxy-3-methylbenzene | Aromatic-C | Calculation required | Data not found |
| OCH₃-C | Calculation required | Data not found | |
| CH₃-C | Calculation required | Data not found |
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
Table 4: Comparison of Theoretical and Experimental IR Frequencies (cm⁻¹)
| Isomer | Vibrational Mode | Theoretical Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| 1,2-dichloro-4,5-dimethoxy-3-methylbenzene | C-H (aromatic) stretch | Calculation required | Data not found |
| C-O (ether) stretch | Calculation required | Data not found | |
| C-Cl stretch | Calculation required | Data not found | |
| 1,4-dichloro-2,5-dimethoxy-3-methylbenzene | C-H (aromatic) stretch | Calculation required | Data not found |
| C-O (ether) stretch | Calculation required | Data not found | |
| C-Cl stretch | Calculation required | Data not found |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of scientific research. Below are generalized methodologies for key experiments.
Synthesis of Dichlorinated Dimethoxy Methylbenzene Isomers
The synthesis of specific isomers often involves multi-step reaction sequences. A general approach may include:
-
Chlorination: Introduction of chlorine atoms onto a dimethoxy methylbenzene precursor using a suitable chlorinating agent (e.g., sulfuryl chloride, N-chlorosuccinimide) and a catalyst.
-
Methoxylation: Introduction of methoxy groups via nucleophilic aromatic substitution on a dichlorinated methylbenzene precursor using sodium methoxide.
-
Purification: The crude product is typically purified using techniques such as column chromatography, recrystallization, or distillation.
Workflow for a Generic Synthesis:
Caption: A generalized workflow for the synthesis of dichlorinated dimethoxy methylbenzene isomers.
Spectroscopic Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.
Potential Biological Activities and Signaling Pathways
The biological effects of chlorinated aromatic compounds are of significant interest due to their potential environmental and toxicological implications. While specific data on dichlorinated dimethoxy methylbenzene isomers is limited, related compounds have been shown to exhibit a range of biological activities.
Halogenated organic compounds, in general, have been implicated in various health effects, including reproductive, neurological, and endocrine disruption.[1][2] Some chlorinated hydrocarbons can exhibit estrogenic or antiestrogenic activities, potentially by interacting with estrogen receptors.[3][4]
Furthermore, some chlorinated aromatic compounds can activate the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in the metabolism of xenobiotics and various cellular processes.[5][6] Activation of the AhR signaling pathway can lead to a range of toxicological responses.
Hypothetical Signaling Pathway Involvement:
Caption: A potential signaling pathway involving the Aryl Hydrocarbon Receptor (AhR) that could be activated by dichlorinated dimethoxy methylbenzene.
Conclusion and Future Directions
This technical guide has provided a comparative overview of the theoretical and experimental properties of dichlorinated dimethoxy methylbenzene isomers. The available data, though limited for many specific isomers, underscores the importance of integrating computational and experimental approaches for a comprehensive understanding of these compounds.
Future research should focus on:
-
Systematic Synthesis and Characterization: The synthesis and thorough experimental characterization of a wider range of dichlorinated dimethoxy methylbenzene isomers are needed to populate the data gaps identified in this guide.
-
Computational Studies: In-depth theoretical calculations for various isomers will be crucial for predicting their properties and guiding experimental efforts.
-
Biological Evaluation: Comprehensive studies are required to elucidate the specific biological activities, mechanisms of action, and potential toxicological profiles of these compounds. This includes investigating their interactions with key cellular targets like the estrogen receptor and the aryl hydrocarbon receptor.
By addressing these research areas, a more complete picture of the structure-property-activity relationships for this class of compounds will emerge, paving the way for their informed application in science and industry.
References
- 1. 5-Chloro-1,3-dimethoxybenzene(7051-16-3) 1H NMR [m.chemicalbook.com]
- 2. 2,5-Di(Methoxy-d3)-4-Methylbenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. Estrogenic activities of chlorinated hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. Complex chemical signals dictate Ah receptor activation through the gut-lung axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand-independent activation of AhR by hydroquinone mediates benzene-induced hematopoietic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide on the Stability and Storage of 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene
Disclaimer: Specific experimental data on the stability and storage conditions for 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene is not available in published literature or chemical databases. The following guide is based on the general properties of structurally related compounds, including chlorinated aromatic hydrocarbons and aromatic ethers. All recommendations should be supplemented by in-house experimental validation.
Introduction
This compound is a substituted aromatic compound. Its structure, featuring a chlorinated benzene ring with methoxy and methyl functional groups, suggests it belongs to the class of chlorinated aromatic ethers. Compounds of this nature are often used as intermediates in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. The stability and proper storage of such intermediates are critical for ensuring their chemical integrity, purity, and for safety in a research and development setting.
This document provides a technical overview of the presumed stability profile and recommended storage conditions for this compound, based on established principles for analogous chemical structures.
Chemical Profile and Inferred Properties
Due to the absence of specific data, the properties of this compound must be inferred from its constituent functional groups.
-
Chlorinated Aromatic Ring: The dichlorinated benzene core confers chemical stability but also potential for persistence in the environment.[1] Chlorinated aromatic compounds are generally stable but can be susceptible to degradation under specific conditions such as high heat or UV radiation.
-
Methoxy Groups (-OCH₃): The ether linkages can be potential sites for oxidative or acidic degradation. Aromatic ethers are generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or HI).
-
Methyl Group (-CH₃): The methyl group can be susceptible to oxidation, although its position on the aromatic ring generally requires strong oxidizing conditions for reaction.
Table 1: Inferred Physicochemical and Hazard Properties
| Property | Inferred Value / Classification | Basis of Inference |
|---|---|---|
| Physical State | Likely a solid at room temperature | Based on similar substituted dichlorobenzenes. |
| Solubility | Low in water; Soluble in organic solvents | Typical for chlorinated aromatic compounds. |
| Thermal Stability | Moderately to highly stable | General stability of the aromatic ring system. |
| Light Sensitivity | Potentially sensitive to UV light | Aromatic compounds can undergo photodegradation.[2] |
| Reactivity | Incompatible with strong oxidizing agents | Based on SDS for similar compounds like 2,5-Dimethoxychlorobenzene.[3] |
| Hydrolytic Stability | Likely stable, but may slowly hydrolyze in contact with water | Some chlorinated hydrocarbons can slowly form HCl in the presence of water.[4] |
Recommended Storage and Handling
Proper storage is essential to maintain the purity and stability of the compound. The following recommendations are based on best practices for handling chlorinated aromatic compounds.[3][5]
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation | Rationale |
|---|---|---|
| Temperature | Store in a cool location (e.g., 2-8 °C for long-term). | To minimize thermal degradation and potential sublimation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | To prevent slow oxidation. |
| Light | Store in an amber glass vial or in a dark location. | To prevent potential photodegradation. |
| Container | Use a tightly sealed, chemically resistant container (e.g., glass). | To prevent contamination and exposure to moisture.[6] |
| Ventilation | Handle in a well-ventilated area or a chemical fume hood.[6] | To avoid inhalation of any potential vapors or fine particulates.[5] |
| Incompatibilities | Store away from strong oxidizing agents.[3] | To prevent vigorous and potentially hazardous reactions. |
Potential Degradation Pathways
Understanding potential degradation pathways is crucial for designing stability studies and interpreting purity analysis. While specific pathways for this molecule are unconfirmed, logical degradation routes can be proposed.
References
Methodological & Application
Application of 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene in Cross-Coupling Reactions: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Application Notes
The dichlorinated nature of 2,4-dichloro-1,5-dimethoxy-3-methylbenzene allows for selective mono- or di-functionalization through careful control of reaction conditions. The chlorine atom at the 2-position is flanked by a methoxy and a methyl group, while the chlorine at the 4-position is situated between a methoxy and a hydrogen atom. This difference in the steric and electronic environment may lead to differential reactivity, enabling regioselective cross-coupling reactions.
Potential applications of cross-coupling reactions with this substrate include:
-
Synthesis of Biaryl and Heterobiaryl Compounds: Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl moieties, leading to the formation of complex biaryl structures that are prevalent in pharmaceuticals and material science.
-
Formation of Alkynylated Aromatics: Sonogashira coupling provides a direct route to introduce alkyne functionalities, which are versatile handles for further transformations, including click chemistry, cyclization reactions, and the synthesis of conjugated systems.
-
Vinylation of the Aromatic Ring: The Heck reaction can be utilized to introduce vinyl groups, leading to the synthesis of substituted styrenes and other olefinic compounds that are valuable building blocks in polymer and materials chemistry.
-
Carbon-Nitrogen and Carbon-Oxygen Bond Formation: Buchwald-Hartwig amination and etherification reactions can be used to introduce amine and ether functionalities, respectively. These are crucial transformations in the synthesis of a wide range of biologically active molecules.
Experimental Protocols (Generalized)
The following are generalized protocols for key cross-coupling reactions. Researchers should note that optimization of reaction parameters such as catalyst, ligand, base, solvent, and temperature will be crucial to achieve desired outcomes for this specific substrate.
Suzuki-Miyaura Coupling
This protocol describes a general procedure for the mono-arylation of this compound.
Reaction Scheme:
Figure 1: General scheme for Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02-0.05 mmol), and base (2.0-3.0 mmol).
-
If a solid ligand is used, add it at this stage (0.02-0.1 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent (5-10 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Hypothetical):
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene | 100 | 12 | Optimize |
| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 110 | 8 | Optimize |
| 3 | PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 90 | 16 | Optimize |
Sonogashira Coupling
This protocol outlines a general method for the coupling of a terminal alkyne with this compound.
Reaction Workflow:
Figure 2: Workflow for a typical Sonogashira coupling experiment.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 mmol), palladium catalyst (0.01-0.05 mmol), and CuI (0.02-0.1 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent (10 mL) and the base (3.0 mmol).
-
Add the terminal alkyne (1.5 mmol) dropwise with stirring.
-
Stir the reaction at room temperature or heat as required (typically 25-80 °C) until the starting material is consumed.
-
After completion, filter the reaction mixture through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Quantitative Data (Hypothetical):
| Entry | Palladium Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ | TEA | THF | 25 | 24 | Optimize |
| 2 | Pd(OAc)₂ | DIPA | DMF | 60 | 12 | Optimize |
Heck Reaction
This protocol provides a general procedure for the vinylation of this compound with an alkene.
Catalytic Cycle:
Figure 3: Simplified catalytic cycle of the Heck reaction.
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(dba)₂)
-
Ligand (e.g., PPh₃, P(o-tolyl)₃)
-
Base (e.g., Et₃N, K₂CO₃)
-
Solvent (e.g., DMF, NMP, Acetonitrile)
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol), palladium catalyst (0.01-0.05 mmol), and ligand (0.02-0.1 mmol).
-
Add the solvent (5-10 mL), the base (1.5-2.5 mmol), and the alkene (1.5 mmol).
-
Degas the mixture by bubbling an inert gas through it for 15-20 minutes.
-
Heat the reaction mixture to the required temperature (typically 80-140 °C) and stir until completion.
-
Cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data (Hypothetical):
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 120 | 24 | Optimize |
| 2 | Pd(dba)₂ | P(o-tolyl)₃ | K₂CO₃ | NMP | 140 | 18 | Optimize |
Conclusion
While direct experimental evidence for the cross-coupling reactions of this compound is limited in the public domain, the established reactivity of related polychlorinated aromatic compounds suggests its viability as a substrate in a range of powerful synthetic transformations. The provided generalized protocols for Suzuki-Miyaura, Sonogashira, and Heck reactions offer a solid starting point for researchers to explore the synthetic utility of this compound. Careful optimization of the reaction conditions will be paramount to achieving high yields and selectivity, potentially unlocking novel molecular architectures for applications in drug discovery and materials science. It is strongly recommended that all reactions are performed in a well-ventilated fume hood with appropriate personal protective equipment.
Application Notes: 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene as a Versatile Building Block for the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dichloro-1,5-dimethoxy-3-methylbenzene is a promising, yet underexplored, building block for the synthesis of complex organic molecules. Its unique substitution pattern, featuring two reactive chlorine atoms, electron-donating methoxy groups, and a methyl group, offers a versatile platform for the construction of novel molecular architectures. This document outlines a hypothetical, yet chemically sound, application of this compound in the synthesis of a potential kinase inhibitor, leveraging well-established synthetic methodologies. The proposed synthetic route and the biological rationale are based on the known structure-activity relationships of similar kinase inhibitor scaffolds.
Introduction
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a variety of diseases, including cancer. The development of small molecule kinase inhibitors is therefore a major focus of modern drug discovery. Dichlorinated aromatic compounds have emerged as valuable starting materials for the synthesis of such inhibitors, as the two chlorine atoms provide handles for selective functionalization, often through palladium-catalyzed cross-coupling reactions. The presence of methoxy and methyl groups on the aromatic ring of this compound can influence the molecule's electronic properties and provide steric bulk, which can be exploited to achieve selective reactions and to fine-tune the biological activity of the final product.
Proposed Synthetic Application: Synthesis of a Hypothetical Kinase Inhibitor
This section details a proposed synthetic pathway starting from this compound to a hypothetical kinase inhibitor. The strategy involves a selective Suzuki-Miyaura cross-coupling reaction followed by a Buchwald-Hartwig amination.
Scheme 1: Proposed Synthesis of a Hypothetical Kinase Inhibitor
Caption: Proposed two-step synthesis of a hypothetical kinase inhibitor.
Experimental Protocols
Step 1: Selective Monofunctionalization via Suzuki-Miyaura Cross-Coupling
This initial step aims to selectively replace one of the chlorine atoms with an aryl group. The regioselectivity of this reaction can often be controlled by the choice of catalyst, ligands, and reaction conditions.
-
Reaction: this compound + Arylboronic Acid → Monocoupled Intermediate
-
Reagents and Conditions:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Na₂CO₃ (2.0 eq)
-
Toluene/Ethanol/H₂O (4:1:1)
-
Reflux, 12 h
-
-
Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 2: Buchwald-Hartwig Amination
The remaining chlorine atom is then substituted with an amine, a common feature in many kinase inhibitors that often interact with the hinge region of the kinase active site.
-
Reaction: Monocoupled Intermediate + Amine → Hypothetical Kinase Inhibitor
-
Reagents and Conditions:
-
Monocoupled Intermediate (1.0 eq)
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
Xantphos (0.04 eq)
-
Cs₂CO₃ (1.5 eq)
-
Dioxane
-
100 °C, 16 h
-
-
Workup and Purification: The reaction mixture is cooled, filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by preparative HPLC to yield the final product.
Quantitative Data (Hypothetical)
The following table summarizes the expected yields and purity for the proposed synthetic steps. These values are based on typical yields for similar reactions reported in the literature.
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |
| 1 | Monocoupled Intermediate | This compound | Arylboronic Acid, Pd(PPh₃)₄, Na₂CO₃ | 75 | >95 |
| 2 | Hypothetical Kinase Inhibitor | Monocoupled Intermediate | Amine, Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 65 | >98 |
Biological Rationale and Signaling Pathway
The hypothetical kinase inhibitor is designed to target a generic protein kinase involved in a cancer-related signaling pathway. The core structure derived from this compound provides a rigid scaffold, while the introduced aryl and amine moieties can be tailored to interact with specific residues in the ATP-binding pocket of the target kinase.
Hypothetical Signaling Pathway
The diagram below illustrates a simplified signaling pathway that could be inhibited by the synthesized compound.
Caption: Inhibition of a hypothetical kinase signaling pathway.
The inhibitor is designed to bind to the ATP-binding site of the "Target Kinase," thereby preventing the phosphorylation of its "Substrate Protein" and blocking the downstream "Cellular Response," such as uncontrolled cell proliferation.
Conclusion
This compound represents a valuable, though currently underutilized, starting material for the synthesis of complex molecules with potential biological activity. The proposed synthetic route to a hypothetical kinase inhibitor demonstrates the potential of this building block in medicinal chemistry and drug discovery. The selective functionalization of its two chlorine atoms allows for the modular construction of diverse compound libraries for screening against various biological targets. Further exploration of the reactivity of this compound is warranted to unlock its full potential in organic synthesis.
Functionalization of the Aromatic Ring of 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the aromatic ring of 2,4-dichloro-1,5-dimethoxy-3-methylbenzene. This substituted benzene derivative serves as a versatile scaffold for the synthesis of a variety of more complex molecules with potential applications in medicinal chemistry and materials science. The protocols outlined below cover key functionalization reactions, including electrophilic substitution and metal-catalyzed cross-coupling, providing a foundation for the strategic derivatization of this compound.
Overview of Functionalization Strategies
The aromatic ring of this compound offers a single reactive position for electrophilic aromatic substitution, located at C6, which is activated by the two methoxy groups and the methyl group. The existing chloro substituents can be utilized for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Below is a logical workflow for the functionalization of the target molecule.
Caption: General strategies for the functionalization of this compound.
Electrophilic Aromatic Substitution at the C6 Position
The electron-donating methoxy and methyl groups strongly activate the C6 position of the aromatic ring towards electrophilic attack.
Nitration
Objective: To introduce a nitro group at the C6 position of the aromatic ring.
Protocol:
A clean and dry reaction vessel is charged with this compound. The vessel is cooled in an ice bath to 0-5 °C. A nitrating mixture, typically composed of nitric acid and sulfuric acid, is added dropwise to the stirred solution while maintaining the temperature below 10 °C. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is carefully poured onto crushed ice and the resulting precipitate is collected by filtration, washed with cold water until neutral, and dried.
Quantitative Data:
| Reactant | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| This compound | HNO₃, H₂SO₄ | - | 1-2 | 0-10 | >90 (estimated) |
Bromination
Objective: To introduce a bromine atom at the C6 position.
Protocol:
This compound is dissolved in a suitable inert solvent such as dichloromethane or carbon tetrachloride in a reaction flask protected from light. A solution of bromine in the same solvent is added dropwise at room temperature. A catalyst, such as iron(III) bromide, can be added to increase the reaction rate. The reaction progress is monitored by TLC. After completion, the reaction is quenched by the addition of a sodium thiosulfate solution to remove excess bromine. The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Quantitative Data:
| Reactant | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| This compound | Br₂, FeBr₃ (cat.) | CH₂Cl₂ | 2-4 | RT | >85 (estimated) |
Note: The yield is an estimate based on similar bromination reactions.
Vilsmeier-Haack Formylation
Objective: To introduce a formyl group (-CHO) at the C6 position.
Protocol:
The Vilsmeier reagent is prepared in a separate flask by the slow addition of phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0 °C. To this freshly prepared reagent, a solution of this compound in DMF is added dropwise. The reaction mixture is then heated, typically to 60-80 °C, and stirred for several hours.[1][2][3] The reaction is monitored by TLC. Upon completion, the mixture is cooled and poured into a beaker of crushed ice and neutralized with an aqueous solution of a base (e.g., sodium hydroxide or sodium carbonate). The precipitated product is collected by filtration, washed with water, and dried.
Quantitative Data:
| Reactant | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| This compound | POCl₃, DMF | DMF | 3-6 | 60-80 | >80 (estimated) |
Note: The yield is an estimate based on the formylation of other electron-rich aromatic compounds.
Metal-Catalyzed Cross-Coupling Reactions
The chloro substituents at the C2 and C4 positions can be targeted for cross-coupling reactions. The reactivity of these positions may differ, potentially allowing for selective functionalization.
Suzuki-Miyaura Coupling
Objective: To form a new carbon-carbon bond by coupling with a boronic acid.
Protocol:
In an inert atmosphere (e.g., under argon or nitrogen), a reaction vessel is charged with this compound, a boronic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄). A suitable solvent system, such as a mixture of toluene and water or dioxane and water, is added. The reaction mixture is heated to reflux or a specific temperature depending on the catalyst and substrates, and stirred until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Quantitative Data (General Protocol):
| Reactant | Coupling Partner | Catalyst | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 12-24 | 80-110 | 50-90 (estimated) |
Note: The yield is an estimate based on general Suzuki-Miyaura coupling reactions of aryl chlorides. The reactivity of the C2 and C4 chloro groups may vary.
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
Objective: To form a new carbon-nitrogen bond by coupling with an amine.
Protocol:
Under an inert atmosphere, a mixture of this compound, the desired amine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos or BINAP), and a strong base (e.g., NaOtBu or Cs₂CO₃) is suspended in an anhydrous, deoxygenated solvent such as toluene or dioxane. The reaction mixture is heated to a temperature typically between 80 and 120 °C. The reaction is monitored by TLC or GC-MS. Upon completion, the mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.
Quantitative Data (General Protocol):
| Reactant | Coupling Partner | Catalyst/Ligand | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| This compound | Amine | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 12-24 | 100-120 | 40-80 (estimated) |
Note: The yield is an estimate based on general Buchwald-Hartwig amination reactions of aryl chlorides.
Directed Ortho-Metalation (DoM)
Objective: To achieve regioselective functionalization at the C6 position via lithiation.
The methoxy groups in this compound can act as directing metalation groups (DMGs), facilitating the deprotonation of the adjacent C6 position by a strong organolithium base.[4][5][6][7][8][9][10]
Protocol:
A solution of this compound in an anhydrous ether solvent (e.g., THF or diethyl ether) is cooled to a low temperature (typically -78 °C) under an inert atmosphere. A solution of an organolithium reagent (e.g., n-butyllithium or sec-butyllithium) is added dropwise. The mixture is stirred at this temperature for a period to allow for the formation of the aryllithium intermediate. An electrophile (e.g., an aldehyde, ketone, carbon dioxide, or an alkyl halide) is then added to the reaction mixture. The reaction is allowed to warm to room temperature slowly. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography or recrystallization.
Caption: Workflow for Directed Ortho-Metalation (DoM).
Quantitative Data (General Protocol):
| Reactant | Base | Electrophile (E+) | Solvent | Time (h) | Temp (°C) | Yield (%) |
| This compound | n-BuLi | CO₂ (for -COOH) | THF | 1-3 | -78 to RT | 60-90 (estimated) |
| This compound | n-BuLi | DMF (for -CHO) | THF | 1-3 | -78 to RT | 50-80 (estimated) |
Note: The yields are estimates based on the high efficiency of DoM reactions with methoxy-substituted arenes.
Summary and Outlook
The functionalization of this compound provides access to a wide range of derivatives. Electrophilic substitution reactions are expected to proceed with high regioselectivity at the C6 position due to the strong activating effects of the methoxy and methyl groups. The chloro substituents serve as handles for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities at the C2 and C4 positions. Furthermore, directed ortho-metalation offers a powerful and highly regioselective alternative for introducing substituents at the C6 position. The protocols provided herein are based on established methodologies for similar substrates and serve as a strong starting point for the development of specific synthetic routes. Researchers are encouraged to optimize the reaction conditions for each specific transformation to achieve the desired outcomes.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. ias.ac.in [ias.ac.in]
- 6. uwindsor.ca [uwindsor.ca]
- 7. 07- DIRECTED ORTHO METALATION | Jacques Mortier [jmortier.unblog.fr]
- 8. Directed Ortho Metalation [organic-chemistry.org]
- 9. repository.ias.ac.in [repository.ias.ac.in]
- 10. hwpi.harvard.edu [hwpi.harvard.edu]
Synthetic Protocols for 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene: A Proposed Approach
For the attention of: Researchers, scientists, and drug development professionals.
Introduction: This document outlines proposed synthetic protocols related to 2,4-dichloro-1,5-dimethoxy-3-methylbenzene. Literature searches have revealed a lack of established methods utilizing this specific, highly substituted aromatic compound as a starting material. Consequently, the following application notes provide a proposed, scientifically-grounded synthesis for the title compound and a hypothetical protocol for its application in cross-coupling reactions, a common and powerful tool in drug discovery and development. These proposed methods are based on well-established reaction mechanisms and protocols for analogous substituted aromatic systems.
Part 1: Proposed Synthesis of this compound
A plausible synthetic route to the target compound can be envisioned starting from the commercially available 2,6-dimethylphenol. The proposed multi-step synthesis involves sequential halogenation, oxidation, and methoxylation steps.
Proposed Synthetic Pathway:
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocols (Hypothetical)
Step 1: Synthesis of 2,4-Dichloro-6-methylphenol
-
Dissolve 2,6-dimethylphenol (1.0 eq) in glacial acetic acid in a three-neck round-bottom flask equipped with a dropping funnel and a stirrer.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of chlorine gas in acetic acid (2.2 eq) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Step 2: Synthesis of this compound
This step would likely proceed through oxidation to a quinone, followed by reduction and then methylation. A detailed protocol would require significant optimization.
-
Oxidation: The synthesized 2,4-dichloro-6-methylphenol could be oxidized to the corresponding p-quinone using an oxidizing agent like Salcomine and molecular oxygen.
-
Reduction: The resulting quinone would then be reduced to the hydroquinone, 2,4-dichloro-3-methyl-1,5-dihydroxybenzene, using a reducing agent such as sodium dithionite.
-
Methylation: The final step involves the Williamson ether synthesis by treating the hydroquinone with an excess of methyl iodide in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetone or DMF.
Part 2: Application in Suzuki-Miyaura Cross-Coupling
The electron-rich nature of this compound, combined with the presence of two chlorine atoms, makes it a candidate for sequential, site-selective cross-coupling reactions. The chlorine atom at the 4-position is likely more reactive due to less steric hindrance compared to the chlorine at the 2-position. This allows for the stepwise introduction of different aryl or alkyl groups, leading to complex molecular architectures.
Proposed Suzuki-Miyaura Coupling Workflow:
Caption: Proposed workflow for sequential Suzuki-Miyaura cross-coupling.
Detailed Protocol for Mono-Arylation (Hypothetical)
Objective: To synthesize 2-chloro-4-aryl-1,5-dimethoxy-3-methylbenzene via a selective Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(0)tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
Toluene, Ethanol, and Water (degassed)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the arylboronic acid (1.1 eq), and sodium carbonate (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Add the degassed solvent system of toluene, ethanol, and water in a 4:1:1 ratio.
-
Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solvent in vacuo and purify the crude product by silica gel column chromatography to obtain the desired mono-arylated product.
Quantitative Data (Hypothetical)
The following table presents hypothetical data for a series of mono-arylation reactions to demonstrate the potential utility of this protocol.
| Entry | Arylboronic Acid | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 5 | 90 | 12 | 85 |
| 2 | 4-Tolylboronic acid | 5 | 90 | 12 | 88 |
| 3 | 4-Methoxyphenylboronic acid | 5 | 90 | 10 | 92 |
| 4 | 3-Chlorophenylboronic acid | 5 | 90 | 16 | 75 |
Disclaimer: The protocols and data presented herein are hypothetical and intended for illustrative purposes. They are based on established chemical principles for similar compounds. Actual experimental conditions and results may vary and would require optimization and validation in a laboratory setting. Researchers should exercise appropriate caution and adhere to all laboratory safety guidelines when attempting any new synthetic procedure.
Application of 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene in Medicinal Chemistry: Limited Publicly Available Data
Researchers, scientists, and drug development professionals should be aware that, despite a comprehensive search of scientific literature and chemical databases, there is a significant lack of publicly available information regarding the specific application of 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene (CAS No. 13334-73-1) in medicinal chemistry.
Inferred Potential Utility Based on Structural Analogs
While direct data is absent, the structural features of this compound — a dichlorinated, methoxy- and methyl-substituted benzene ring — are present in various biologically active molecules. By examining the roles of these individual functionalities in medicinal chemistry, we can infer potential, though currently hypothetical, applications for this specific molecule.
The dichloro-substitution pattern on the aromatic ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Halogen atoms, particularly chlorine, are known to modulate:
-
Lipophilicity: Affecting cell membrane permeability and oral absorption.
-
Metabolic Stability: Blocking sites of metabolism by cytochrome P450 enzymes, thereby increasing the half-life of a drug.
-
Binding Interactions: Participating in halogen bonding and other non-covalent interactions with biological targets.
The methoxy (-OCH3) and methyl (-CH3) groups also play crucial roles in drug design. Methoxy groups can act as hydrogen bond acceptors and their metabolism can lead to the formation of active hydroxylated metabolites. The methyl group can provide steric bulk and influence binding selectivity.
Applications of Structurally Related Dichlorinated Aromatic Compounds
To provide context, several dichlorinated aromatic compounds serve as important precursors in the synthesis of pharmaceuticals. For instance, dichlorinated anilines and phenols are common starting materials for the synthesis of kinase inhibitors, anti-cancer agents, and anti-inflammatory drugs.
One example of a related compound with documented application is 2,4-dichloro-3-(trifluoromethyl)aniline , which is utilized in the large-scale synthesis of a potent and selective Notum inhibitor. Notum is a carboxylesterase that suppresses Wnt signaling, a pathway implicated in diseases like osteoporosis and colorectal cancer.
Hypothetical Synthetic Utility and Workflow
Based on its structure, this compound could potentially serve as a building block in organic synthesis. The chlorine atoms could be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new functional groups and build more complex molecular architectures. The methoxy groups could potentially be demethylated to reveal phenol functionalities, which are common in many bioactive natural products and synthetic drugs.
A hypothetical workflow for utilizing this compound in a drug discovery program is outlined below.
Application Notes and Protocols for Catalytic Reactions Involving Dichlorinated Dimethoxybenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for common catalytic cross-coupling reactions applicable to dichlorinated and dimethoxy-substituted benzene derivatives, with a focus on analogs of 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene. Due to the limited specific literature on the catalytic reactions of this compound, this document leverages established protocols for structurally similar compounds. The principles and methodologies described herein are broadly applicable and can be adapted for the specific substrate of interest.
Introduction to Catalytic Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.[1] These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Key examples of such transformations include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, which offer mild and chemoselective conditions for constructing complex molecular architectures.[1][2][3][4]
For substrates like this compound, the two chlorine atoms provide reactive handles for sequential or selective cross-coupling reactions, enabling the introduction of various functional groups. The methoxy and methyl substituents will influence the reactivity of the C-Cl bonds through electronic and steric effects.
Key Catalytic Reactions and Data
The following sections detail common palladium-catalyzed cross-coupling reactions that are highly relevant for the functionalization of dichlorinated benzene derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base.[3][4] This reaction is widely used in the pharmaceutical industry due to its mild conditions and the low toxicity of the boron-containing reagents.[3][4]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dichloroarenes
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 1,4-Dichlorobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 |
| 2 | 2,4-Dichloroanisole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2.5) | K₂CO₃ | Dioxane | 80 | 88 |
| 3 | 1,3-Dichloro-2-methoxybenzene | Cyclopropylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF | 65 | 75 |
Note: The data in this table is representative of typical conditions for similar substrates and should be optimized for this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. This reaction is a cornerstone for the synthesis of anilines and their derivatives.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Dichloroarenes
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 1,4-Dichlorobenzene | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Toluene | 110 | 92 |
| 2 | 2,4-Dichloroanisole | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 85 |
| 3 | 1,3-Dichloro-2-methoxybenzene | Benzylamine | PdCl₂(dppf) (5) | - | K₃PO₄ | THF | 70 | 78 |
Note: The data in this table is representative of typical conditions for similar substrates and should be optimized for this compound.
Experimental Protocols
The following are detailed, generalized protocols for performing Suzuki-Miyaura and Buchwald-Hartwig reactions. Caution: These reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., this compound) (1.0 mmol)
-
Boronic acid (1.1 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)
-
Phosphine ligand (if required) (2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 mmol)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Degassed water (for aqueous conditions)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), boronic acid (1.1 mmol), palladium catalyst, ligand (if used), and base.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous solvent (and degassed water if applicable) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 60-110 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
Aryl halide (e.g., this compound) (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos) (2-10 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃) (1.4 mmol)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst and ligand to a dry Schlenk flask.
-
Add the base, followed by the aryl halide and the amine.
-
Add the anhydrous solvent via syringe.
-
Seal the flask and heat the reaction mixture to the specified temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualized Workflows and Pathways
The following diagrams illustrate the general workflows for the described catalytic reactions.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling.
References
Application Notes and Protocols for Regioselective Reactions with 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a theoretical framework and predictive protocols for conducting regioselective reactions on 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene. Due to the absence of specific literature for this exact substrate, the following information is based on established principles of electrophilic aromatic substitution and metallation reactions, guided by the known directing effects of the substituents.
Analysis of Substituent Directing Effects
The regioselectivity of reactions on the this compound ring is governed by the interplay of the electronic and steric effects of its five substituents.
-
Methoxy Groups (-OCH₃) at C1 and C5: These are powerful activating groups and are ortho, para-directors due to their strong electron-donating resonance effect.[1] They significantly increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack.
-
Methyl Group (-CH₃) at C3: This is a weakly activating group that directs electrophilic substitution to the ortho and para positions through an inductive electron-donating effect.[2]
-
Chloro Groups (-Cl) at C2 and C4: These are deactivating groups due to their strong inductive electron-withdrawing effect. However, they are also ortho, para-directors because of a competing, albeit weaker, electron-donating resonance effect.[2]
In polysubstituted benzenes, the most strongly activating group typically dictates the position of substitution.[3][4] In this case, the methoxy groups are the dominant directing groups. The sole available position for substitution is C6. The positions C2 and C4 are already substituted, and the positions ortho to the methoxy groups are either substituted or sterically hindered.
Predicted Regioselective Reactions
Based on the analysis of directing effects, electrophilic aromatic substitution reactions are predicted to occur regioselectively at the C6 position. This position is para to the C3-methyl group and ortho to the C5-methoxy group, and is the most electronically enriched and sterically accessible site.
Electrophilic Aromatic Substitution
Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution
| Reaction Type | Reagents | Predicted Major Product | Predicted Yield |
| Nitration | HNO₃, H₂SO₄ | 2,4-Dichloro-1,5-dimethoxy-3-methyl-6-nitrobenzene | High |
| Bromination | Br₂, FeBr₃ | 6-Bromo-2,4-dichloro-1,5-dimethoxy-3-methylbenzene | High |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(2,4-Dichloro-1,5-dimethoxy-3-methyl-6-yl)ethanone | Moderate to High |
| Formylation (Vilsmeier-Haack) | POCl₃, DMF | 2,4-Dichloro-1,5-dimethoxy-3-methyl-6-benzaldehyde | Moderate to High |
Ortho-Lithiation and Electrophilic Quench
Directed ortho-metallation is a powerful tool for regioselective functionalization. While methoxy groups can direct lithiation to their ortho positions, the presence of two chloro substituents and a methyl group introduces competing electronic and steric factors. Lithiation is predicted to occur at the C6 position, directed by the C5-methoxy group.
Table 2: Predicted Outcomes of Lithiation and Electrophilic Quench
| Electrophile | Reagents | Predicted Major Product | Predicted Yield |
| Carbon Dioxide | 1. n-BuLi, THF, -78 °C; 2. CO₂ | 2,4-Dichloro-1,5-dimethoxy-3-methyl-6-benzoic acid | Moderate |
| Iodomethane | 1. n-BuLi, THF, -78 °C; 2. CH₃I | 2,4-Dichloro-1,5-dimethoxy-3,6-dimethylbenzene | Moderate |
| N,N-Dimethylformamide | 1. n-BuLi, THF, -78 °C; 2. DMF | 2,4-Dichloro-1,5-dimethoxy-3-methyl-6-benzaldehyde | Moderate |
Experimental Protocols
The following are detailed, predictive protocols for key regioselective reactions. Caution: These are theoretical protocols and require experimental validation and optimization. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: Regioselective Nitration
Objective: To synthesize 2,4-Dichloro-1,5-dimethoxy-3-methyl-6-nitrobenzene.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice Bath
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (2.0 eq) to the stirred solution.
-
In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 eq) at 0 °C.
-
Add the nitrating mixture dropwise to the solution of the starting material over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, slowly pour the reaction mixture into a beaker of ice water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Regioselective Bromination
Objective: To synthesize 6-Bromo-2,4-dichloro-1,5-dimethoxy-3-methylbenzene.
Materials:
-
This compound
-
Iron(III) Bromide (FeBr₃)
-
Bromine (Br₂)
-
Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., CCl₄ or CH₂Cl₂), add a catalytic amount of FeBr₃ (0.1 eq).
-
Cool the mixture to 0 °C.
-
Slowly add a solution of bromine (1.1 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding saturated sodium thiosulfate solution to consume excess bromine.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Regioselective Lithiation and Carboxylation
Objective: To synthesize 2,4-Dichloro-1,5-dimethoxy-3-methyl-6-benzoic acid.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Dry Ice (solid CO₂)
-
1 M Hydrochloric Acid (HCl)
-
Diethyl Ether (Et₂O)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Quench the reaction by pouring the mixture over an excess of crushed dry ice.
-
Allow the mixture to warm to room temperature.
-
Add water and acidify with 1 M HCl to a pH of ~2.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Purify by recrystallization or column chromatography.
Visualizations
Caption: Workflow for Electrophilic Aromatic Substitution.
Caption: Workflow for Ortho-Lithiation and Quench.
Caption: Logic for Predicting Regioselectivity.
References
Application Note: A Scalable Two-Step Synthesis of 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and scalable two-step synthetic protocol for the preparation of 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene, a key intermediate for various applications in pharmaceutical and materials science. The synthesis begins with the efficient methylation of Orcinol to yield 1,5-dimethoxy-3-methylbenzene, which is subsequently subjected to a regioselective dichlorination using N-Chlorosuccinimide (NCS). This method provides a reliable pathway for producing the target compound in high yield and purity, suitable for scale-up operations.
Introduction
Substituted dichlorinated aromatic compounds are valuable building blocks in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. This compound, with its specific substitution pattern, offers multiple reaction sites for further chemical modification. The protocol described herein provides a clear and reproducible methodology designed for laboratory and pilot-plant scale production. The two-step approach ensures high conversion rates and simplifies purification procedures.
Overall Reaction Scheme
Caption: Overall synthetic route for this compound.
Step 1: Scale-up Synthesis of 1,5-Dimethoxy-3-methylbenzene
This protocol is based on the high-yield methylation of orcinol using dimethyl sulfate in a cyclic ether solvent, which is well-suited for large-scale production.[1]
Experimental Protocol
-
Reactor Setup: A 20 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a reflux condenser, and a nitrogen inlet is charged with Orcinol (1.00 kg, 8.05 mol) and anhydrous potassium carbonate (2.46 kg, 17.8 mol, 2.2 equiv).
-
Solvent Addition: Anhydrous tetrahydrofuran (THF, 10 L) is added to the reactor.
-
Initiate Stirring: The suspension is stirred vigorously at 20-25°C to ensure uniform mixing.
-
Reagent Addition: Dimethyl sulfate (1.83 L, 19.3 mol, 2.4 equiv) is added dropwise to the suspension over a period of 2-3 hours. An exotherm is expected; the reactor jacket temperature should be controlled to maintain the internal temperature below 40°C.
-
Reaction: After the addition is complete, the reaction mixture is heated to a gentle reflux (approx. 65°C) and maintained for 6-8 hours.
-
Monitoring: The reaction progress is monitored by TLC or GC-MS until the starting material is fully consumed.
-
Work-up:
-
The reactor is cooled to 10-15°C.
-
The reaction is carefully quenched by the slow addition of water (5 L).
-
The mixture is stirred for 30 minutes, and the phases are allowed to separate.
-
The aqueous layer is extracted with ethyl acetate (2 x 2 L).
-
The combined organic layers are washed with brine (2 L), dried over anhydrous sodium sulfate, and filtered.
-
-
Purification: The solvent is removed under reduced pressure to yield the crude product. The resulting oil is purified by vacuum distillation to afford 1,5-dimethoxy-3-methylbenzene as a colorless liquid.
Data Summary: Step 1
| Parameter | Value |
| Starting Material (Orcinol) | 1.00 kg |
| Product (1,5-Dimethoxy-3-methylbenzene) | 1.12 kg |
| Molar Yield | 91.5% |
| Purity (by GC) | >99% |
| Appearance | Colorless Liquid |
Step 2: Dichlorination of 1,5-Dimethoxy-3-methylbenzene
This step employs N-Chlorosuccinimide (NCS) for the efficient dichlorination of the activated aromatic ring. This reagent is a reliable and easy-to-handle source of electrophilic chlorine for activated systems.[2]
Experimental Protocol
-
Reactor Setup: A 20 L jacketed glass reactor is equipped with a mechanical stirrer, temperature probe, and nitrogen inlet.
-
Charge Reactant: The reactor is charged with 1,5-dimethoxy-3-methylbenzene (1.10 kg, 7.23 mol) and acetonitrile (11 L).
-
Cooling: The solution is stirred and cooled to 0-5°C using a circulating chiller.
-
Reagent Addition: N-Chlorosuccinimide (NCS) (2.03 kg, 15.2 mol, 2.1 equiv) is added portion-wise over 2-3 hours, ensuring the internal temperature does not exceed 10°C.
-
Reaction: The reaction mixture is allowed to slowly warm to room temperature (20-25°C) and is stirred for 12-16 hours.
-
Monitoring: The reaction is monitored by GC-MS to confirm the formation of the dichlorinated product and consumption of the starting material and monochlorinated intermediate.
-
Work-up:
-
The reaction mixture is filtered to remove the succinimide byproduct. The filter cake is washed with cold acetonitrile (2 x 500 mL).
-
The filtrate is concentrated under reduced pressure.
-
The residue is redissolved in ethyl acetate (8 L) and washed sequentially with 10% aqueous sodium bisulfite solution (2 x 2 L) and brine (2 L).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
-
Purification: The crude solid is purified by recrystallization from ethanol/water to yield this compound as a white crystalline solid.
Data Summary: Step 2
| Parameter | Value |
| Starting Material (1,5-Dimethoxy-3-methylbenzene) | 1.10 kg |
| Product (this compound) | 1.41 kg |
| Molar Yield | 88.2% |
| Purity (by HPLC) | >98% |
| Appearance | White Crystalline Solid |
| Melting Point | 78-80 °C |
Experimental Workflow Diagram
References
The Pivotal Role of 2-Chloro-5-chloromethylpyridine (CCMP) as a Versatile Intermediate in Agrochemical and Pharmaceutical Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Chloro-5-chloromethylpyridine (CCMP) is a critical heterocyclic intermediate that serves as a fundamental building block in the synthesis of a wide range of commercially important molecules.[1][2][3] Its unique structural features, possessing both a reactive chloromethyl group and a chlorinated pyridine ring, make it a versatile precursor for the construction of complex molecular architectures. This document provides a detailed overview of the application of CCMP and its derivatives in the synthesis of both agrochemicals and pharmaceuticals, supported by experimental protocols and quantitative data. The neonicotinoid insecticide, Acetamiprid, will be used to exemplify its role in agrochemicals. The synthesis of the smoking cessation drug, Varenicline, which utilizes a related pyridine core structure, will be discussed to illustrate the significance of pyridine intermediates in the pharmaceutical industry.
Data Presentation
Table 1: Synthesis of the Intermediate 2-Chloro-5-chloromethylpyridine (CCMP)
| Starting Material | Reaction | Product | Yield (%) | Purity (%) | Reference |
| 2-Chloro-2-chloromethyl-4-cyano-butanal | Cyclization with phosgene | 2-Chloro-5-chloromethylpyridine | 97 | >95 | [4] |
| 3-Methylpyridine | Vapor-phase chlorination | 2-Chloro-5-chloromethylpyridine | ~50 (molar) | Not Specified | [1] |
Table 2: Synthesis of the Agrochemical Acetamiprid from CCMP
| Starting Material | Reaction | Product | Yield (%) | Purity (%) | Reference |
| 2-Chloro-5-chloromethylpyridine | Ammonification and subsequent reaction | Acetamiprid | 95 | >98 | [4] |
Table 3: Synthesis of the Pharmaceutical Varenicline
| Key Intermediate | Reaction Steps | Product | Overall Yield (%) | Purity (%) | Reference |
| 2-Bromo-fluorobenzene and Cyclopentadiene | Multi-step synthesis including Diels-Alder, oxidative cleavage, and cyclizations. | Varenicline Tartrate | Not explicitly stated, but individual step yields are high (e.g., 64%, 89%, 85.7%, 88%, 94%, 85%) | >99.9 | [5][6] |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-5-chloromethylpyridine (CCMP)
This protocol is based on the cyclization of 2-chloro-2-chloromethyl-4-cyano-butanal.
Materials:
-
2-Chloro-2-chloromethyl-4-cyano-butanal
-
Toluene
-
Solid Phosgene
-
Reaction vessel with stirring and temperature control
-
Crystallization apparatus
Procedure:
-
Dissolve 18 g (0.1 mol) of 2-chloro-2-chloromethyl-4-cyano-butanal in 50 ml of toluene in a suitable reaction vessel.
-
Carefully add 33 g (0.11 mol, 1.1 eq.) of solid phosgene to the toluene solution.
-
Stir the reaction mixture at 50°C for 5 hours.
-
Upon completion of the reaction, cool the mixture to facilitate crystallization.
-
Isolate the crystals of 2-chloro-5-chloromethylpyridine by filtration.
-
Dry the product to obtain the final compound. The expected yield is approximately 97%.[4]
Protocol 2: Synthesis of Acetamiprid from CCMP
This protocol outlines the synthesis of the neonicotinoid insecticide Acetamiprid.
Materials:
-
2-Chloro-5-chloromethylpyridine (CCMP)
-
Reagents for ammonification and subsequent esterification/lactate synthesis (specifics can vary based on patented routes)
-
Appropriate solvent system
-
Reaction vessel with stirring and temperature control
-
Purification apparatus (e.g., chromatography or recrystallization)
Procedure:
-
The synthesis of Acetamiprid from CCMP involves a multi-step process that begins with an ammonification step.
-
This is followed by further reactions, such as esterification or lactate synthesis, to build the final molecule.
-
The specific reaction conditions, reagents, and solvents are often proprietary and detailed in patents.
-
A general reported yield for the conversion of the CCMP intermediate to the final Acetamiprid drug is approximately 95%.[4]
Protocol 3: Synthesis of Varenicline
The synthesis of Varenicline is a complex, multi-step process. The following is a simplified overview of a known synthetic route.
Materials:
-
2-Bromo-fluorobenzene
-
Cyclopentadiene
-
Magnesium turnings
-
1,2-Dibromoethane (catalyst)
-
Tetrahydrofuran (THF)
-
Osmium tetraoxide (catalytic)
-
N-methylmorpholine N-oxide (NMO)
-
Sodium periodate
-
Benzylamine
-
Sodium acetoxyborohydride
-
Palladium hydroxide on carbon (Pd(OH)2/C)
-
Trifluoroacetic anhydride
-
Pyridine
-
Trifluoromethane sulfonic acid
-
Nitric acid
-
Palladium on carbon (Pd/C)
-
Glyoxal
-
Sodium hydroxide
-
L-Tartaric acid
Procedure:
-
Diels-Alder Reaction: A Grignard reagent is prepared from 2-bromo-fluorobenzene and magnesium in THF. This is reacted with cyclopentadiene to form the Diels-Alder adduct with a reported yield of 64%.[5]
-
Dihydroxylation: The resulting olefin is dihydroxylated using a catalytic amount of osmium tetraoxide and NMO to yield the corresponding diol in 89% yield.[5]
-
Oxidative Cleavage and Reductive Amination: The diol is cleaved with sodium periodate to a di-aldehyde, which is then reacted with benzylamine in the presence of sodium acetoxyborohydride to form a benzylamine derivative in 85.7% yield.[5]
-
Debenzylation: The benzyl group is removed by catalytic hydrogenation using Pd(OH)2/C to give the free amine hydrochloride in 88% yield.[5]
-
Protection and Nitration: The amine is protected as a trifluoroacetamide (94% yield), followed by dinitration of the aromatic ring.[5]
-
Reduction and Cyclization: The dinitro compound is reduced to a diamine using Pd/C, which is then reacted with glyoxal to form the pyrazine ring, yielding the core structure of Varenicline in an 85% overall yield for the two steps.[5]
-
Deprotection and Salt Formation: The trifluoroacetamide is hydrolyzed, and the free base of Varenicline is then treated with L-tartaric acid to form the stable tartrate salt. The final product can be obtained with a purity exceeding 99.9%.[6]
Mandatory Visualization
Caption: Synthesis of 2-Chloro-5-chloromethylpyridine (CCMP).
Caption: Synthesis of Acetamiprid from CCMP.
Caption: Simplified synthetic workflow for Varenicline.
References
- 1. Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 2. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]
- 3. 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-5-(chloromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 5. Varenicline synthesis - chemicalbook [chemicalbook.com]
- 6. US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene synthesis. The proposed synthetic route involves the dichlorination of 1,5-dimethoxy-3-methylbenzene.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and direct approach is the electrophilic aromatic substitution (chlorination) of the starting material, 1,5-dimethoxy-3-methylbenzene (also known as orcinol dimethyl ether). This substrate is highly activated due to the presence of two methoxy groups and a methyl group, which direct the electrophilic attack.
Q2: How can I synthesize the starting material, 1,5-dimethoxy-3-methylbenzene?
1,5-dimethoxy-3-methylbenzene can be synthesized from Orcinol by methylation. A typical procedure involves reacting Orcinol with a methylating agent like dimethyl sulfate in the presence of a weak base such as potassium carbonate in a suitable solvent like acetone.[1][2]
Q3: What are the expected regioisomers during the chlorination of 1,5-dimethoxy-3-methylbenzene?
The two methoxy groups and the methyl group are ortho-, para-directing. In 1,5-dimethoxy-3-methylbenzene, the 2, 4, and 6 positions are activated. The primary products expected from dichlorination are the 2,4-dichloro and 2,6-dichloro isomers. The formation of the desired 2,4-dichloro isomer is generally favored, but the reaction conditions need to be carefully controlled to maximize its yield and minimize the formation of other isomers and over-chlorinated products.
Q4: Which chlorinating agents are suitable for this synthesis?
Several chlorinating agents can be used for the chlorination of activated aromatic rings. Common choices include:
-
Sulfuryl chloride (SO₂Cl₂): Often used for chlorination of activated ethers.
-
N-Chlorosuccinimide (NCS): A milder chlorinating agent that can provide better selectivity.
-
Chlorine gas (Cl₂): Can be used with or without a Lewis acid catalyst, but may be less selective and lead to over-chlorination.
Q5: How can I purify the final product?
Purification of this compound from the reaction mixture, which may contain unreacted starting material, mono-chlorinated intermediates, and other isomers, can be achieved through:
-
Column chromatography: Using silica gel is a common method for separating aromatic isomers.
-
Recrystallization: If a suitable solvent is found, this can be an effective method for obtaining a highly pure product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Dichlorinated Product | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Insufficient amount of chlorinating agent. 4. Degradation of starting material or product. | 1. Increase reaction time or temperature cautiously. Monitor the reaction progress using TLC or GC. 2. Optimize the temperature. Lower temperatures may require longer reaction times, while higher temperatures could lead to side products. 3. Use a slight excess (2.1-2.5 equivalents) of the chlorinating agent. 4. Ensure inert atmosphere and dry conditions if reagents are sensitive to moisture or air. |
| Formation of Mono-chlorinated Byproduct | 1. Insufficient chlorinating agent. 2. Short reaction time. | 1. Increase the equivalents of the chlorinating agent to >2.0. 2. Extend the reaction time and monitor for the disappearance of the mono-chlorinated intermediate by TLC or GC. |
| Formation of Tri- or Poly-chlorinated Byproducts | 1. Excess chlorinating agent. 2. Reaction temperature is too high. 3. Highly activating nature of the substrate. | 1. Use a precise stoichiometry of the chlorinating agent (around 2.0-2.1 equivalents). 2. Perform the reaction at a lower temperature to improve selectivity. 3. Consider a milder chlorinating agent like NCS. |
| Formation of undesired isomers (e.g., 2,6-dichloro) | 1. Lack of regioselectivity of the chlorinating agent. 2. Steric hindrance influencing the substitution pattern. | 1. Screen different chlorinating agents and solvent systems to optimize for the desired 2,4-dichloro isomer. 2. Bulky chlorinating agents might favor substitution at the less sterically hindered position. |
| Difficulty in Product Purification | 1. Similar polarities of the product and byproducts. 2. Oily nature of the product. | 1. Use a multi-step purification approach, such as a combination of column chromatography with different solvent systems, followed by recrystallization. 2. If the product is an oil, consider converting it to a solid derivative for purification if possible, and then regenerating the desired product. |
Experimental Protocols
Protocol 1: Synthesis of 1,5-dimethoxy-3-methylbenzene (Starting Material)
This protocol is adapted from a general procedure for the methylation of phenols.[2]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add orcinol monohydrate (1 equivalent), anhydrous potassium carbonate (2.5-3 equivalents), and acetone.
-
Addition of Methylating Agent: With vigorous stirring, add dimethyl sulfate (2.2 equivalents) dropwise from the dropping funnel. An exothermic reaction should be observed.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the orcinol is consumed.
-
Work-up: Cool the reaction mixture and filter off the potassium carbonate. Evaporate the acetone. To the residue, add water and extract with diethyl ether.
-
Purification: Wash the organic layer with a dilute sodium hydroxide solution to remove any unreacted phenol, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 1,5-dimethoxy-3-methylbenzene as a colorless liquid.
Protocol 2: Synthesis of this compound
This is a hypothetical protocol based on general chlorination procedures for activated aromatic compounds.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,5-dimethoxy-3-methylbenzene (1 equivalent) in a suitable dry solvent (e.g., dichloromethane or chloroform). Cool the solution in an ice bath.
-
Addition of Chlorinating Agent: Dissolve sulfuryl chloride (2.1 equivalents) in the same solvent and add it dropwise to the cooled solution of the starting material over 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Quenching: Slowly pour the reaction mixture into a cold saturated solution of sodium bicarbonate to neutralize the acid formed.
-
Work-up: Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: After filtering and concentrating the solution, purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate this compound.
Visualizations
References
Technical Support Center: Purification of 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene
This guide provides troubleshooting advice and detailed protocols for the purification of crude 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene. As specific experimental data for this compound is limited in public literature, the following recommendations are based on established principles for the purification of analogous substituted aromatic compounds, such as chlorinated and methoxylated benzene derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the first steps to assess the purity of my crude this compound?
A1: Before attempting purification, it is crucial to assess the complexity of your crude mixture. Thin-Layer Chromatography (TLC) is the most common initial step. By testing various solvent systems (e.g., mixtures of ethyl acetate and hexanes), you can visualize the number of components. A single spot on the TLC plate in multiple solvent systems suggests high purity, while multiple spots indicate the presence of impurities. For a more quantitative assessment, techniques like ¹H NMR, GC-MS, or LC-MS are recommended.
Q2: What are the most common purification techniques for a compound like this?
A2: For substituted aromatic compounds such as this compound, the three primary purification techniques are:
-
Recrystallization: Ideal for removing small amounts of impurities from a solid product.
-
Flash Column Chromatography: A versatile technique for separating compounds with different polarities. This is often the method of choice for complex mixtures or for isolating the target compound from by-products with similar properties.[1][2]
-
Distillation (under vacuum): Suitable if the compound is a high-boiling liquid and is thermally stable. This method separates compounds based on differences in boiling points.
Q3: How do I choose the right purification technique for my sample?
A3: The choice depends on the physical state of your crude product and the nature of the impurities.
-
If your product is a solid and TLC shows one major spot with minor impurities, recrystallization is a good first choice.
-
If the crude product is an oil or a solid with multiple impurities of varying polarities (as seen on TLC), flash column chromatography is the most effective method.[3]
-
If the product is a thermally stable liquid with a boiling point significantly different from its impurities, vacuum distillation may be appropriate.
Q4: What are the likely impurities I might encounter during the synthesis of this compound?
A4: Impurities largely depend on the synthetic route. Assuming a synthesis involving electrophilic chlorination of a dimethoxy-methylbenzene precursor, potential impurities could include:
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Unreacted Starting Material: e.g., 1,3-dimethoxy-5-methylbenzene.
-
Mono-chlorinated Intermediates: e.g., 2-Chloro-1,5-dimethoxy-3-methylbenzene.
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Regioisomers: Other dichlorination products (e.g., 2,6-Dichloro-1,5-dimethoxy-3-methylbenzene).
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Over-reaction Products: Trichlorinated species.
Predicted Physicochemical Properties
The following properties are estimated based on structurally similar compounds, such as 2,4-Dichlorotoluene.[4] These should be used as a guideline for selecting purification conditions.
| Property | Predicted Value/Characteristic | Rationale / Notes |
| Physical State | Solid or high-boiling liquid | The presence of multiple substituents on the benzene ring increases molecular weight and intermolecular forces. |
| Molecular Weight | 221.08 g/mol | Calculated based on the molecular formula C₉H₁₀Cl₂O₂. |
| Boiling Point | > 200 °C (at atm. pressure) | Dichlorotoluene has a boiling point of ~200 °C.[5] The addition of methoxy groups will likely increase this. Vacuum distillation is recommended. |
| Solubility | Insoluble in water. Soluble in non-polar and moderately polar organic solvents (e.g., Hexanes, Toluene, Dichloromethane, Ethyl Acetate, Acetone). | Aromatic compounds with chloro and ether groups are generally hydrophobic.[6] |
Troubleshooting Guides
Recrystallization Issues
Q: My compound is not crystallizing from the solution upon cooling. What should I do? A:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface. The microscopic scratches can provide nucleation sites.
-
Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the solution to initiate crystallization.
-
Reduce Solubility: If the solution is not saturated, carefully evaporate some of the solvent or add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly cloudy, then warm to redissolve and cool again.
-
Cool to a Lower Temperature: Place the flask in an ice bath or a freezer for a short period.
Q: I performed a recrystallization, but the purity did not improve significantly. Why? A:
-
Inappropriate Solvent: The chosen solvent may be dissolving the impurities as well as your product, causing them to co-crystallize. Try a different solvent or a solvent pair.[7]
-
Cooling Too Quickly: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before moving it to an ice bath.
-
Insufficient Washing: The surface of the crystals might be coated with impure mother liquor. Ensure you wash the filtered crystals with a small amount of ice-cold, fresh solvent.
Q: My compound "oiled out" instead of forming crystals. How can I resolve this? A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.
-
Re-dissolve and Cool Slowly: Reheat the solution until the oil dissolves completely. You may need to add a small amount of additional solvent. Let it cool down much more slowly.
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Change Solvent System: Use a lower-boiling point solvent or increase the total volume of the solvent to reduce the saturation point at a given temperature.
Flash Column Chromatography Issues
Q: How do I select the appropriate solvent system (eluent) for my column? A: The ideal solvent system is determined using TLC. The target compound should have an Rf (retention factor) of 0.25-0.35 in the chosen eluent. A common starting point for dichlorinated, dimethoxylated aromatics would be a mixture of ethyl acetate and hexanes.
-
If Rf is too low (spot stays at the bottom): Increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).
-
If Rf is too high (spot runs to the top): Decrease the polarity of the eluent (e.g., increase the percentage of hexanes).
Q: My compounds are not separating well on the column (poor resolution). How can I improve this? A:
-
Optimize Solvent System: Use a less polar solvent system overall. This will cause all compounds to move more slowly, increasing the separation between them.[2]
-
Use a Finer Silica Gel: Smaller silica gel particles (e.g., 230-400 mesh) provide a larger surface area and lead to better separation, though it may require pressure (flash chromatography).[2]
-
Increase Column Length/Decrease Diameter: A longer and narrower column can improve resolution. A general rule is to use a weight of silica gel that is 50-100 times the weight of your crude sample.[1]
-
Load the Sample Carefully: Load the crude product onto the column in the smallest possible volume of solvent to ensure a tight starting band.
Q: My compound is stuck on the column and won't elute. What should I do? A: This indicates the eluent is not polar enough to displace your compound from the silica gel.[2]
-
Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your mixture. For very polar compounds, you might need to switch to a stronger solvent system, such as methanol in dichloromethane. Be cautious, as adding more than 10% methanol can start to dissolve the silica gel.[3]
Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
-
Prepare Sample: Dissolve a small amount (1-2 mg) of your crude product in a volatile solvent like dichloromethane or ethyl acetate (0.5 mL).
-
Spot the Plate: Use a capillary tube to draw up a small amount of the solution and gently touch it to the baseline of a silica gel TLC plate. Keep the spot as small as possible.
-
Develop the Plate: Place the TLC plate in a developing chamber containing your chosen eluent (e.g., 10% Ethyl Acetate in Hexanes). Ensure the solvent level is below the baseline. Cover the chamber.
-
Visualize: Once the solvent front has nearly reached the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle any visible spots.
-
Analyze: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Aim for an Rf of 0.25-0.35 for your target compound for optimal column chromatography separation.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[8] Common choices for aromatic compounds include ethanol, methanol, or a mixture like ethyl acetate/hexanes.[6][9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant mass is achieved.
Protocol 3: Purification by Flash Column Chromatography
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool. Fill the column with the non-polar solvent (e.g., hexanes). Slowly add silica gel as a slurry to ensure even packing without air bubbles.[1]
-
Equilibration: Run the starting eluent through the packed column until the silica bed is fully equilibrated.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If using a stronger solvent, adsorb the solution onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column bed.
-
Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through. Collect fractions in test tubes.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain your purified product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Purification Workflow
Caption: A flowchart illustrating the decision-making process for purifying crude this compound.
Troubleshooting Column Chromatography
Caption: A decision tree for troubleshooting common issues encountered during flash column chromatography.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. Benzene, 2,4-dichloro-1-methyl- (CAS 95-73-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 2,4-Dichlorotoluene, 99% | Fisher Scientific [fishersci.ca]
- 6. youtube.com [youtube.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. mt.com [mt.com]
- 9. reddit.com [reddit.com]
Optimizing reaction conditions for 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene
Technical Support Center: 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene
Welcome to the technical support center for the synthesis of this compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in achieving successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method is the electrophilic aromatic substitution (chlorination) of the starting material, 1,5-dimethoxy-3-methylbenzene. This reaction typically involves a chlorinating agent and often a Lewis acid catalyst to facilitate the substitution of two hydrogen atoms on the aromatic ring with chlorine atoms.[1][2]
Q2: Why is regioselectivity a challenge in this synthesis?
The starting material, 1,5-dimethoxy-3-methylbenzene, contains three activating groups (two methoxy, one methyl). These are all ortho, para-directors, meaning they activate positions 2, 4, and 6 for electrophilic attack. Achieving dichlorination specifically at the 2- and 4-positions requires careful control of reaction conditions to prevent the formation of other isomers, such as the 2,6-dichloro or 4,6-dichloro products.
Q3: What are the critical reaction parameters to control?
The key parameters to optimize for yield and selectivity are:
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Chlorinating Agent: The choice of agent (e.g., N-Chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), or chlorine gas) affects reactivity.
-
Catalyst: A Lewis acid like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) can increase the reaction rate but may also lead to over-chlorination or isomerization if not used judiciously.[1][2]
-
Solvent: The solvent polarity can influence the reaction. Common choices include chlorinated solvents like dichloromethane (DCM) or inert solvents like acetonitrile.
-
Temperature: Lower temperatures (e.g., 0 °C to room temperature) generally favor higher selectivity and reduce the formation of byproducts.
-
Reaction Time: Monitoring the reaction by TLC or GC-MS is crucial to determine the optimal time for quenching to maximize product formation while minimizing side reactions.
Q4: How can I monitor the progress of the reaction?
Reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A sample of the reaction mixture can be compared against the starting material standard. The appearance of new spots (TLC) or peaks (GC) indicates product formation. The reaction should be stopped once the consumption of the starting material is maximized and the formation of the desired product is at its peak.
Q5: What is the most effective method for purifying the final product?
Purification is typically achieved through one of two methods:
-
Recrystallization: If the crude product is a solid and has moderate purity, recrystallization from a suitable solvent system (e.g., ethanol/water or heptane) can be a highly effective and scalable purification method.[3]
-
Silica Gel Column Chromatography: For complex mixtures containing isomers or byproducts with similar polarities, column chromatography is the preferred method. A non-polar eluent system, such as hexane/ethyl acetate, is typically used.[4]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the Lewis acid catalyst (e.g., FeCl₃, AlCl₃) is anhydrous. Moisture can deactivate the catalyst. Use a freshly opened bottle or dry it before use. |
| Insufficient Reactivity | Increase the reaction temperature in increments of 5-10 °C. Alternatively, consider using a more potent chlorinating agent or increasing the equivalents of the current one. |
| Low Temperature | While low temperatures improve selectivity, they can slow the reaction rate. Allow the reaction to stir for a longer period or gradually warm it to room temperature. |
| Degraded Chlorinating Agent | Use a fresh batch of the chlorinating agent. N-Chlorosuccinimide (NCS), for example, should be pure and stored in a desiccator. |
Problem 2: Formation of Multiple Products (Low Selectivity)
| Possible Cause | Suggested Solution |
| Over-Chlorination | Reduce the equivalents of the chlorinating agent to just over 2.0 equivalents. Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent the formation of tri-chlorinated species. |
| Isomer Formation | Lower the reaction temperature (e.g., to 0 °C or below). Slower reaction rates often favor the thermodynamically more stable product. Reduce the amount of Lewis acid catalyst, as high concentrations can decrease selectivity. |
| Reaction Temperature Too High | High temperatures provide the activation energy for the formation of less-favored isomers. Maintain a stable, low temperature throughout the addition of reagents and the reaction duration. |
Problem 3: Side Reaction with Methyl Group
| Possible Cause | Suggested Solution |
| Free-Radical Chlorination | This occurs when the reaction is exposed to UV light (e.g., direct sunlight), causing chlorination of the methyl side-chain.[5][6] Ensure the reaction vessel is protected from light by wrapping it in aluminum foil. This type of reaction favors electrophilic aromatic substitution.[7] |
Experimental Protocol
Synthesis of this compound via Electrophilic Chlorination
Disclaimer: This protocol is a representative example. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
1,5-dimethoxy-3-methylbenzene (1.0 eq)
-
N-Chlorosuccinimide (NCS) (2.1 eq)
-
Anhydrous Iron(III) Chloride (FeCl₃) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
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Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 1,5-dimethoxy-3-methylbenzene (1.0 eq) and anhydrous dichloromethane.
-
Cool the mixture to 0 °C using an ice bath.
-
Add anhydrous FeCl₃ (0.1 eq) to the stirred solution.
-
In a separate flask, dissolve N-Chlorosuccinimide (2.1 eq) in anhydrous DCM.
-
Add the NCS solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
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After the addition is complete, let the reaction stir at 0 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography (Hexane:Ethyl Acetate gradient) or recrystallization to obtain pure this compound.
Visualizations
Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree.
Caption: Synthesis workflow for this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. CN104910086A - Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
Overcoming steric hindrance in reactions with 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene. The information addresses common challenges, particularly those related to steric hindrance, and offers guidance on potential reaction pathways.
Frequently Asked Questions (FAQs)
Q1: Why are reactions at the chloro positions of this compound so challenging?
A1: The chloro positions in this compound are sterically hindered. The C-2 chloro group is flanked by a methoxy group and a methyl group, while the C-4 chloro group is positioned between a methoxy group and a hydrogen atom, but is still subject to significant steric congestion from the adjacent substituents. This crowding makes it difficult for incoming reagents (nucleophiles or metal catalysts) to access the reaction centers, thereby slowing down or preventing common reactions like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Q2: Are there any reported successful reactions involving this molecule?
A2: Yes, there are reports of successful reactions involving the methyl group. Specifically, the methyl group can undergo radical bromination to form 3-bromomethyl-2,4-dichloro-1,5-dimethoxybenzene. This derivative can then be used in subsequent nucleophilic substitution reactions at the benzylic position.
Q3: What general strategies can be employed to overcome steric hindrance in cross-coupling reactions with similar aryl chlorides?
A3: For sterically hindered aryl chlorides, specialized catalyst systems are often required. Key strategies include:
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Bulky, Electron-Rich Ligands: Using phosphine ligands with large cone angles (e.g., t-butyl groups) or N-heterocyclic carbene (NHC) ligands can promote the oxidative addition of the aryl chloride to the metal center, which is often the rate-limiting step.
-
Palladium Precatalysts: Utilizing well-defined palladium precatalysts can ensure the formation of the active catalytic species in solution.
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.
-
Careful Choice of Base and Solvent: The base and solvent system can significantly impact the reaction outcome. Weaker, non-nucleophilic bases are often preferred to avoid side reactions.
Q4: Is nucleophilic aromatic substitution (SNA r) a viable strategy for this compound?
A4: Direct SNAr at the chloro positions is expected to be difficult due to the electron-donating nature of the methoxy and methyl groups, which do not sufficiently activate the aromatic ring for nucleophilic attack. SNAr reactions are typically more facile on aromatic rings bearing strong electron-withdrawing groups. Overcoming this would likely require harsh reaction conditions (high temperature and pressure) and a very strong nucleophile.
Troubleshooting Guides
Problem 1: Low or no yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
| Possible Cause | Troubleshooting Suggestion |
| Steric Hindrance | Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr, SImes). These can facilitate the challenging oxidative addition step. |
| Catalyst Inactivity | Use a well-defined palladium precatalyst (e.g., G3 or G4 palladacycles) to ensure a sufficient concentration of the active Pd(0) species. |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for product formation and decomposition. |
| Inappropriate Base | Screen a variety of bases. For Suzuki reactions, consider bases like K3PO4, Cs2CO3, or K2CO3. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like LHMDS or NaOtBu is often necessary. |
| Solvent Effects | Test different aprotic polar solvents such as dioxane, toluene, or DMF. The choice of solvent can influence catalyst solubility and reactivity. |
Problem 2: Failure of Nucleophilic Aromatic Substitution (SNAr)
| Possible Cause | Troubleshooting Suggestion |
| Poor Ring Activation | The electron-donating methoxy and methyl groups deactivate the ring for SNAr. This is a fundamental challenge with this substrate. Consider alternative synthetic routes if possible. |
| Insufficiently Reactive Nucleophile | Use a very strong nucleophile (e.g., sodium amide, alkoxides in polar aprotic solvents). |
| Inadequate Reaction Conditions | If direct SNAr is essential, explore high-temperature and high-pressure conditions in a sealed reaction vessel. Be aware of potential safety hazards. |
| Leaving Group Ability | While chlorine is a moderate leaving group, the primary barrier is electronic and steric. Converting the chloro group to a better leaving group is not straightforward in this context. |
Experimental Protocols
Synthesis of this compound
This protocol is based on the procedure described in patent CN110016026B.
Step 1: Dichlorination of 1,3-dimethoxy-5-methylbenzene
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Dissolve 1,3-dimethoxy-5-methylbenzene (1 equivalent) in dichloromethane (CH2Cl2).
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Cool the solution in an ice bath.
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Add sulfuryl chloride (SO2Cl2) (2 equivalents) dropwise while maintaining the low temperature.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
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Quench the reaction by carefully adding an aqueous solution of sodium bicarbonate (NaHCO3) until the pH is approximately 8.
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Extract the product with dichloromethane.
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Wash the organic layer with dilute hydrochloric acid and then with distilled water.
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Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Radical Bromination of the Methyl Group
This protocol is also adapted from patent CN110016026B.
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Dissolve this compound (1 equivalent) in carbon tetrachloride (CCl4).
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Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN).
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Heat the reaction mixture to 80 °C and stir for 3 hours.
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Cool the reaction to room temperature and quench with an aqueous solution of NaHCO3.
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Extract the product with dichloromethane.
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Dry the organic phase, concentrate, and purify by crystallization from methyl tert-butyl ether to obtain 3-bromomethyl-2,4-dichloro-1,5-dimethoxybenzene.
Visualizations
Logical Workflow for Attempting Reactions at Hindered Chloro Positions
Troubleshooting low reactivity of 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene. The information is tailored for researchers, scientists, and professionals in drug development.
Understanding the Reactivity of this compound
The reactivity of this molecule is governed by the interplay of its substituents. The two methoxy groups (-OCH₃) are strong activating groups for electrophilic aromatic substitution, donating electron density to the ring through resonance and directing incoming electrophiles to the ortho and para positions. Conversely, the two chloro groups (-Cl) are deactivating due to their inductive electron withdrawal, yet they also direct ortho and para. The methyl group (-CH₃) is a weak activator and an ortho, para director. This combination of effects can lead to complex reactivity patterns and potential for low reactivity if conditions are not optimized.
Troubleshooting Low Reactivity: A General Workflow
Low or no product formation is a common challenge. The following workflow can help diagnose the root cause of the issue.
Caption: A general troubleshooting workflow for addressing low reactivity in chemical syntheses.
Frequently Asked Questions (FAQs)
Topic: Suzuki-Miyaura Coupling
Question 1: I am seeing very low to no yield in my Suzuki-Miyaura coupling reaction with this compound. What are the likely causes?
Answer: Low reactivity in Suzuki-Miyaura couplings with this substrate is often due to its electron-rich nature, which can hinder the oxidative addition step of the catalytic cycle. Here are the primary factors to investigate:
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Ineffective Catalyst/Ligand System: Standard palladium catalysts like Pd(PPh₃)₄ may not be efficient enough for this electron-rich aryl chloride. More electron-rich and bulky phosphine ligands are often required to facilitate oxidative addition.
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Inappropriate Base: The choice of base is critical. A base that is too weak may not effectively promote transmetalation. For aryl chlorides, stronger bases are often necessary.
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Poor Solvent Choice: The solvent system must be able to dissolve the reagents and facilitate the catalytic cycle. Anhydrous conditions are crucial, as water can lead to decomposition of the boronic acid/ester and catalyst.
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Decomposition of Boronic Acid/Ester: Boronic acids and their esters can be prone to decomposition, especially at elevated temperatures or in the presence of water, leading to the formation of homocoupling byproducts.
Question 2: What specific changes can I make to my protocol to improve the yield of my Suzuki-Miyaura coupling?
Answer: To improve your yield, consider the following modifications:
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Catalyst and Ligand Selection: Switch to a more active catalyst system. Buchwald or other electron-rich, bulky phosphine ligands are often effective for coupling aryl chlorides.
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Base Selection: Use a stronger base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous.
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Solvent System: Use a polar aprotic solvent like dioxane, THF, or DMF. Ensure the solvent is rigorously dried.
-
Temperature Control: While heating is often necessary, excessive temperatures can lead to reagent decomposition. Monitor the reaction progress by TLC or GC-MS to determine the optimal temperature.
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Degassing: Thoroughly degas your reaction mixture to remove oxygen, which can deactivate the palladium catalyst.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling of this compound
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos, XPhos) | Enhances the rate of oxidative addition for electron-rich aryl chlorides. |
| Base | K₃PO₄ or Cs₂CO₃ | Stronger bases are more effective for less reactive coupling partners. |
| Solvent | Anhydrous Dioxane or Toluene/Water mixture | Good solubility for reactants and facilitates the catalytic cycle. |
| Temperature | 80-110 °C | Provides sufficient energy for the reaction while minimizing decomposition. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and deactivation of the palladium catalyst. |
Topic: Electrophilic Aromatic Substitution
Question 3: I am attempting a nitration reaction on this compound, but I am getting a complex mixture of products and low yield of the desired product. Why is this happening?
Answer: The substitution pattern of your starting material creates a complex scenario for electrophilic aromatic substitution. The two methoxy groups are strong ortho, para-directors, while the methyl group is a weaker ortho, para-director. The only available position for substitution is C6. However, the molecule is sterically hindered, and the combined electronic effects can lead to side reactions or require forcing conditions.
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Steric Hindrance: The position for substitution is flanked by a chloro and a methoxy group, which can sterically hinder the approach of the electrophile.
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Over-activation: The two strongly activating methoxy groups make the ring highly susceptible to oxidation under harsh nitrating conditions (e.g., concentrated nitric and sulfuric acids), leading to decomposition and tar formation.
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Side Reactions: The methyl group can be susceptible to oxidation under strong acidic and oxidizing conditions.
Question 4: How can I achieve selective electrophilic substitution on this molecule?
Answer: For a more controlled reaction, consider the following:
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Milder Reagents: Use milder reagents to avoid decomposition. For nitration, you could try using a nitrating agent like acetyl nitrate (generated in situ from nitric acid and acetic anhydride).
-
Lower Temperatures: Run the reaction at a lower temperature (e.g., 0 °C or below) to improve selectivity and reduce the rate of side reactions.
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Lewis Acid Catalysis: For reactions like Friedel-Crafts acylation, a Lewis acid catalyst is required. However, the methoxy groups can coordinate with the Lewis acid, deactivating the ring. Careful choice of a milder Lewis acid (e.g., ZnCl₂) and precise stoichiometry are important.
Caption: A diagram illustrating the combined electronic effects on the reactivity of the benzene ring.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Objective: To synthesize 2-chloro-4-phenyl-1,5-dimethoxy-3-methylbenzene.
Materials:
-
This compound
-
Phenylboronic acid
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
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SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
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Potassium phosphate (K₃PO₄), anhydrous
-
Anhydrous 1,4-Dioxane
-
Deionized water
-
Toluene
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and anhydrous, powdered K₃PO₄ (2.5 eq).
-
In a separate vial, dissolve Pd₂(dba)₃ (0.02 eq) and SPhos (0.04 eq) in anhydrous 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous 1,4-dioxane to the flask to achieve a suitable concentration (e.g., 0.1 M with respect to the starting material).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with toluene and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Electrophilic Nitration of this compound
Objective: To synthesize 6-nitro-2,4-dichloro-1,5-dimethoxy-3-methylbenzene.
Materials:
-
This compound
-
Fuming nitric acid
-
Acetic anhydride
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Cool a solution of acetic anhydride in DCM to 0 °C in an ice bath.
-
Slowly add fuming nitric acid dropwise to the acetic anhydride solution while maintaining the temperature at 0 °C to generate acetyl nitrate in situ.
-
In a separate flask, dissolve this compound (1.0 eq) in DCM and cool to 0 °C.
-
Slowly add the prepared acetyl nitrate solution to the solution of the starting material dropwise, ensuring the temperature does not rise above 5 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to a cold, saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Preventing decomposition of 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of decomposition for this compound during a reaction?
A1: The primary causes of decomposition for this electron-rich aromatic ether are typically related to cleavage of the methoxy groups (demethylation) or unwanted side reactions on the aromatic ring. These issues are often prompted by:
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Strong Lewis acids: Reagents like aluminum chloride (AlCl₃) or boron tribromide (BBr₃) can readily cleave the ether linkages.
-
Strong protic acids: Concentrated mineral acids such as sulfuric acid (H₂SO₄) or hydrobromic acid (HBr) can promote demethylation, especially at elevated temperatures.
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High reaction temperatures: Increased temperatures can provide the activation energy for decomposition pathways, including radical-mediated cleavage of the methoxy groups.
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Oxidizing agents: The electron-rich nature of the ring makes it susceptible to oxidation, which can lead to complex degradation products.
Q2: Are there any specific reaction types where decomposition is more likely to occur?
A2: Yes, decomposition is particularly prevalent during electrophilic aromatic substitution reactions due to the harsh reagents often employed. Examples include:
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Friedel-Crafts reactions (alkylation and acylation): The strong Lewis acid catalysts used in these reactions are known to cause demethylation of activated aromatic ethers.
-
Nitration: The use of strong acids like concentrated sulfuric acid in nitrating mixtures can lead to both demethylation and oxidative side reactions.
-
Halogenation: While often proceeding under milder conditions, the use of certain Lewis acid catalysts for halogenation can also induce decomposition.
Q3: Can the decomposition be visually observed during the reaction?
A3: Often, a darkening of the reaction mixture to a brown or black color can indicate decomposition and the formation of polymeric or charred byproducts. However, the absence of a significant color change does not guarantee the stability of the starting material. The most reliable way to monitor for decomposition is through in-process analytical techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS).
Q4: What are the likely decomposition products of this compound?
A4: The primary decomposition products are likely to be the corresponding phenols resulting from the cleavage of one or both methoxy groups. Further degradation can lead to more complex, often polymeric, materials. Under certain conditions, ring-opening or rearrangement products may also be formed, though this is less common for this substitution pattern.
Troubleshooting Guides
Issue 1: Significant Demethylation Observed During Friedel-Crafts Acylation
Symptoms:
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Low yield of the desired acylated product.
-
Presence of phenolic byproducts in the crude reaction mixture, detectable by TLC, LC-MS, or NMR.
-
Darkening of the reaction mixture.
Potential Causes:
-
Use of a strong, stoichiometric Lewis acid (e.g., AlCl₃).
-
Elevated reaction temperature.
-
Prolonged reaction time.
Solutions:
| Strategy | Description | Expected Improvement in Yield (Illustrative) |
| Use a Milder Lewis Acid | Replace strong Lewis acids like AlCl₃ with milder alternatives such as ZnCl₂, FeCl₃, or Sc(OTf)₃. | 20-40% |
| Control Reaction Temperature | Maintain a low reaction temperature (e.g., 0 °C to room temperature) to minimize the activation of decomposition pathways. | 15-30% |
| Reduce Catalyst Loading | If possible, use a catalytic amount of the Lewis acid instead of a stoichiometric amount. | 10-25% |
| Employ a Solvent with a Co-solvent | Using a higher boiling co-solvent can sometimes allow for better temperature control and reduce side reactions. | 10-20% |
Experimental Protocol: Friedel-Crafts Acylation with Minimized Decomposition
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq) and the acylating agent (1.1 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
-
Catalyst Addition:
-
In a separate flask, prepare a suspension of a milder Lewis acid (e.g., ZnCl₂, 1.2 eq) in the same solvent.
-
Add the Lewis acid suspension to the reaction mixture dropwise over 15-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
-
Reaction Monitoring:
-
Stir the reaction at 0 °C and monitor its progress by TLC or HPLC at regular intervals (e.g., every 30 minutes).
-
Once the starting material is consumed or the reaction appears to have stalled, proceed to the workup.
-
-
Workup:
-
Carefully quench the reaction by slowly adding it to a cooled (0 °C) aqueous solution of 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Issue 2: Decomposition and/or Uncontrolled Side Reactions During Nitration
Symptoms:
-
Formation of a complex mixture of products.
-
Low yield of the desired nitro-substituted product.
-
Significant charring or formation of insoluble material.
Potential Causes:
-
Harsh nitrating conditions (e.g., concentrated H₂SO₄/HNO₃).
-
Radical side reactions initiated by the nitrating agent.
Solutions:
| Strategy | Description | Expected Improvement in Yield (Illustrative) |
| Use Milder Nitrating Agents | Employ milder nitrating agents such as acetyl nitrate (AcONO₂) or nitronium tetrafluoroborate (NO₂BF₄). | 30-50% |
| Incorporate a Radical Scavenger | Add a radical scavenger like butylated hydroxytoluene (BHT) or TEMPO to the reaction mixture to suppress radical-mediated decomposition. | 15-25% |
| Controlled Reagent Addition | Add the nitrating agent slowly and at a low temperature to control the exotherm and minimize side reactions. | 10-20% |
Experimental Protocol: Nitration with a Milder Nitrating Agent
-
Preparation of Acetyl Nitrate:
-
In a flask cooled to 0 °C, slowly add acetic anhydride (1.2 eq) to fuming nitric acid (1.0 eq).
-
Stir the mixture at 0 °C for 15 minutes to generate acetyl nitrate in situ.
-
-
Nitration Reaction:
-
Dissolve this compound (1.0 eq) in a suitable solvent like acetic acid or dichloromethane in a separate flask under an inert atmosphere and cool to 0 °C.
-
Slowly add the freshly prepared acetyl nitrate solution to the substrate solution, maintaining the temperature at 0 °C.
-
-
Reaction Monitoring and Workup:
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, carefully pour the reaction mixture into ice-water.
-
Extract the product with a suitable organic solvent, wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Visualizations
Caption: Potential reaction pathways for this compound.
Technical Support Center: Column Chromatography of 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene
This technical support guide provides troubleshooting advice and frequently asked questions for the purification of 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For the purification of this compound, silica gel is the most commonly recommended stationary phase due to its versatility and effectiveness in separating moderately polar compounds.[1][2] Alumina (neutral or acidic) can also be considered, but silica gel is a good starting point for developing a separation method.[1]
Q2: What mobile phase (eluent) should I use for the column chromatography of this compound?
A2: A non-polar/polar solvent mixture is typically used for the elution of halogenated aromatic compounds. A good starting point is a mixture of hexane (or petroleum ether) and ethyl acetate. The optimal ratio will depend on the specific impurities in your sample. It is highly recommended to first determine the ideal solvent system using Thin Layer Chromatography (TLC).[2]
Q3: How can I determine the best solvent system before running a column?
A3: Thin Layer Chromatography (TLC) is an essential preliminary step to identify a suitable solvent system.[2] Spot your crude reaction mixture on a TLC plate and develop it in various solvent mixtures (e.g., different ratios of hexane:ethyl acetate). The ideal solvent system will give a good separation between your desired compound and any impurities, with the Rf value of the target compound ideally between 0.2 and 0.4.
Q4: My compound is co-eluting with an impurity. What can I do?
A4: Co-elution of aromatic compounds can sometimes occur due to pi-stacking interactions. Consider adding a small percentage of toluene to your mobile phase, which can disrupt these interactions and improve separation. Additionally, trying a different solvent system, for instance, substituting ethyl acetate with dichloromethane or diethyl ether, may alter the selectivity and resolve the co-eluting spots.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No separation of compounds (all elute together) | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).[2] |
| Compound does not move from the origin (stuck on the column) | The mobile phase is not polar enough. | Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., ethyl acetate). |
| Poor separation/band broadening | - Column was not packed properly.- Sample was loaded improperly.- Column was overloaded with the sample. | - Ensure the column is packed uniformly without any air bubbles or cracks.- Dissolve the sample in a minimal amount of solvent and load it onto the column in a narrow band.- Use a larger column or reduce the amount of sample being purified. The weight of the adsorbent should generally be 20-50 times the sample weight.[1] |
| Cracks or channels forming in the stationary phase | - The column has run dry.- The heat of solvent wetting has caused cracks. | - Always keep the top of the stationary phase covered with the mobile phase.- Allow the packed column to equilibrate and cool to room temperature before running the separation. |
| Tailing of spots on TLC and column | - The compound may be acidic or basic.- The sample is interacting too strongly with the stationary phase. | - Add a small amount (0.1-1%) of a modifier to the mobile phase, such as acetic acid for acidic compounds or triethylamine for basic compounds.- Consider using a different stationary phase, such as alumina. |
Experimental Protocols
Preparation of the Column (Slurry Method)
-
Select an appropriate size glass column.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
In a separate beaker, create a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
Drain the excess solvent until the solvent level is just above the top layer of sand.
Sample Loading
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent.
-
Carefully add the sample solution to the top of the column.
-
Allow the sample to absorb into the top of the silica gel.
-
Carefully add the mobile phase to the top of the column.
Elution and Fraction Collection
-
Begin eluting the column with the determined mobile phase.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the separation by TLC analysis of the collected fractions.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: A logical diagram for troubleshooting common column chromatography issues.
References
Recrystallization methods for purifying 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene. These resources are intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general principle for selecting a suitable recrystallization solvent for this compound?
A1: The key principle is "like dissolves like." this compound is a moderately polar compound due to the presence of two methoxy groups and two chlorine atoms on the benzene ring. Therefore, the ideal solvent will have a similar polarity. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. This differential solubility is crucial for obtaining a high yield of pure crystals upon cooling.
Q2: Which solvents are commonly used for recrystallizing compounds with similar structures?
A2: For compounds with aromatic rings and ether functionalities, common solvents to consider for recrystallization include:
-
Alcohols: Ethanol, Methanol, Isopropanol
-
Esters: Ethyl acetate
-
Ketones: Acetone
-
Aromatic Hydrocarbons: Toluene
-
Halogenated Solvents: Dichloromethane (often as part of a solvent pair)
-
Solvent Pairs: A mixture of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble) can be effective. Common pairs include ethanol/water, ethyl acetate/hexane, and dichloromethane/hexane.
Q3: How do I perform a small-scale solvent test to find the best solvent?
A3: To perform a solvent test:
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Place a small amount of your crude this compound (e.g., 20-30 mg) into several test tubes.
-
Add a small volume (e.g., 0.5 mL) of a different potential solvent to each test tube.
-
Observe the solubility at room temperature. A suitable solvent should not dissolve the compound at this stage.
-
Gently heat the test tubes in a water bath or on a hot plate, adding the solvent dropwise until the solid just dissolves.
-
Allow the solutions to cool slowly to room temperature, and then in an ice bath.
-
The best solvent will be the one that dissolves the compound completely when hot but forms a significant amount of crystals upon cooling.
Troubleshooting Guides
This section addresses specific issues that may arise during the recrystallization of this compound.
Problem 1: The compound does not dissolve in the hot solvent.
-
Possible Cause: The chosen solvent is too non-polar or you have not added enough solvent.
-
Solution:
-
Ensure you are at the boiling point of the solvent.
-
Gradually add more solvent in small increments until the compound dissolves.
-
If a large volume of solvent is required, it may not be a suitable choice. Consider a more polar solvent or a solvent mixture.
-
Problem 2: No crystals form upon cooling.
-
Possible Cause 1: Too much solvent was used.[1]
-
Solution:
-
Reheat the solution to its boiling point and evaporate some of the solvent.[1]
-
Allow the solution to cool again slowly.
-
-
Possible Cause 2: The solution is supersaturated.
-
Solution:
-
Induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.
-
-
Cool the solution in an ice bath to further decrease solubility.
-
Problem 3: The compound "oils out" instead of forming crystals.
-
Possible Cause 1: The boiling point of the solvent is higher than the melting point of the compound.
-
Solution: Choose a solvent with a lower boiling point.
-
Possible Cause 2: The solution is cooling too quickly, or the concentration of the solute is too high.
-
Solution:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent to lower the saturation point.
-
Allow the flask to cool more slowly by insulating it (e.g., with a beaker of warm water or by wrapping it in glass wool).
-
Problem 4: The resulting crystals are colored or appear impure.
-
Possible Cause: Colored impurities are present in the crude material.
-
Solution:
-
Before cooling, add a small amount of activated charcoal to the hot solution.
-
Simmer the solution with the charcoal for a few minutes.
-
Perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.
-
Allow the clear filtrate to cool and crystallize.
-
Problem 5: The recrystallization yield is very low.
-
Possible Cause 1: Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.[1]
-
Solution: Before starting, perform small-scale solvent tests to determine the optimal solvent and approximate volume needed. If the mother liquor is still available, you can try to recover more product by evaporating some of the solvent and cooling again.[1]
-
Possible Cause 2: Premature crystallization during hot filtration.
-
Solution: Use a pre-heated funnel and flask for the hot filtration to prevent the solution from cooling and depositing crystals on the filter paper. Minimize the amount of solvent used.
Quantitative Data Summary
The following table presents hypothetical solubility data for this compound in various solvents to guide solvent selection. Note: This data is illustrative and not based on experimentally determined values.
| Solvent | Solubility at 20°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Suitability |
| Water | < 0.1 | < 0.1 | Poor |
| Hexane | 0.5 | 5 | Potentially good as anti-solvent |
| Toluene | 15 | 50 | Moderate |
| Ethanol | 2 | 25 | Good |
| Ethyl Acetate | 5 | 40 | Good |
| Acetone | 20 | > 60 | Too soluble |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture to the boiling point of the solvent while stirring. Continue adding the solvent dropwise until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven.
Protocol 2: Two-Solvent Recrystallization (e.g., Ethyl Acetate/Hexane)
-
Dissolution: Dissolve the crude compound in the minimum amount of hot "good" solvent (ethyl acetate).
-
Addition of "Poor" Solvent: While the solution is still hot, slowly add the "poor" solvent (hexane) dropwise until the solution becomes slightly cloudy (the cloud point).
-
Clarification: Add a few drops of the hot "good" solvent (ethyl acetate) until the cloudiness just disappears.
-
Crystallization: Allow the solution to cool slowly to room temperature and then in an ice bath.
-
Isolation and Drying: Follow steps 4-6 from the single-solvent protocol.
Visualizations
Caption: Troubleshooting workflow for the recrystallization process.
References
Technical Support Center: Analysis of 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene. The information provided is designed to address common challenges encountered during the analysis of impurities in samples of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in a sample of this compound?
A1: Impurities can arise from the synthetic route used to prepare the target molecule. A plausible synthesis involves the chlorination of 1,5-dimethoxy-3-methylbenzene. Based on this, potential impurities could include:
-
Unreacted Starting Material: 1,5-dimethoxy-3-methylbenzene.
-
Monochloro Isomers: Isomeric monochlorinated products (e.g., 2-chloro-1,5-dimethoxy-3-methylbenzene and 4-chloro-1,5-dimethoxy-3-methylbenzene).
-
Other Dichloro Isomers: Regioisomers of the desired product, such as 2,6-dichloro-1,5-dimethoxy-3-methylbenzene.
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Over-chlorinated Products: Trichlorinated or tetrachlorinated dimethoxy-3-methylbenzene species.
-
By-products from Side Reactions: Depending on the specific chlorinating agent and reaction conditions, other by-products may be formed.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
Q2: Which analytical techniques are most suitable for impurity profiling of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful tool for separating the target compound from its non-volatile impurities. The use of a high-resolution column is crucial for separating isomeric impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and semi-volatile impurities, including residual solvents and chlorinated by-products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is invaluable for the structural elucidation of unknown impurities once they have been isolated or sufficiently concentrated.
Q3: How can I differentiate between the various chloro-isomers of 1,5-dimethoxy-3-methylbenzene?
A3: The separation and identification of isomeric impurities can be challenging. A multi-technique approach is often necessary:
-
HPLC: Isomeric compounds often have slightly different polarities, which can be exploited for separation. Method development, including optimization of the mobile phase composition and column chemistry, is critical.
-
GC-MS: Isomers may have similar mass spectra, but their fragmentation patterns can sometimes show subtle differences. Retention times will also vary.
-
NMR: ¹H and ¹³C NMR spectroscopy are definitive techniques for isomer identification. The chemical shifts and coupling patterns of the aromatic protons and carbons are highly sensitive to the substitution pattern on the benzene ring.
Troubleshooting Guides
HPLC Analysis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | - Column overload- Inappropriate mobile phase pH- Column degradation | - Reduce sample concentration.- Adjust mobile phase pH to ensure the analyte is in a single ionic form.- Replace the column. |
| Co-elution of peaks | - Insufficient column resolution- Inadequate mobile phase strength | - Use a longer column or a column with a smaller particle size.- Optimize the mobile phase composition (e.g., gradient steepness, organic modifier).- Consider a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18). |
| Ghost peaks | - Carryover from previous injection- Contaminated mobile phase or system | - Implement a robust needle wash protocol.- Run a blank gradient to identify the source of contamination.- Prepare fresh mobile phase. |
| Baseline drift | - Column temperature fluctuations- Mobile phase not properly degassed- Column not equilibrated | - Use a column oven to maintain a constant temperature.- Degas the mobile phase before use.- Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
GC-MS Analysis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor peak resolution | - Inappropriate GC oven temperature program- Column stationary phase bleed | - Optimize the temperature ramp rate.- Use a lower final oven temperature.- Condition the column according to the manufacturer's instructions. |
| Mass spectrum matching is ambiguous for isomers | - Similar fragmentation patterns of isomers | - Rely on retention time differences for quantification.- If available, use a high-resolution mass spectrometer for more accurate mass measurements.- Isolate the impurity for NMR analysis for definitive identification. |
| Analyte degradation in the injector | - High injector temperature | - Lower the injector temperature.- Use a pulsed splitless or on-column injection technique. |
| Contamination of the ion source | - Injection of non-volatile matrix components | - Clean the ion source according to the instrument manual.- Ensure adequate sample cleanup before injection. |
NMR Analysis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Broad peaks | - Presence of paramagnetic impurities- Sample viscosity is too high | - Pass the sample through a small plug of silica gel.- Dilute the sample or use a higher temperature for acquisition. |
| Low signal-to-noise ratio | - Insufficient sample concentration- Not enough scans acquired | - Increase the sample concentration if possible.- Increase the number of scans. |
| Overlapping signals in ¹H NMR | - Complex mixture of isomers | - Use a higher field strength NMR spectrometer.- Perform 2D NMR experiments (e.g., COSY, HSQC) to resolve overlapping signals and aid in structural elucidation. |
Experimental Protocols
HPLC Method for Impurity Profiling
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) %B 0 40 20 95 25 95 26 40 | 30 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 1 mg/mL.
GC-MS Method for Volatile Impurities
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Injection Mode: Split (10:1)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-450
-
Sample Preparation: Dissolve the sample in dichloromethane to a concentration of 1 mg/mL.
¹H NMR Spectroscopy for Structural Elucidation
-
Solvent: Chloroform-d (CDCl₃)
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard ¹H acquisition
-
Number of Scans: 16
-
Relaxation Delay: 2 seconds
-
Sample Preparation: Dissolve approximately 5-10 mg of the isolated impurity in 0.7 mL of CDCl₃.
Data Presentation
Table 1: Potential Impurities and their Expected Analytical Characteristics
| Impurity | Potential Origin | Expected HPLC Elution Order (Relative to Main Peak) | Key Mass Fragments (m/z) in GC-MS | Characteristic ¹H NMR Signals (ppm in CDCl₃) |
| 1,5-dimethoxy-3-methylbenzene | Starting Material | Earlier | 152 (M+), 137, 107 | Aromatic protons (~6.3-6.4), Methoxy protons (~3.8), Methyl protons (~2.3) |
| Monochloro-isomers | Incomplete Reaction | Earlier | 186/188 (M+), 171/173, 141 | Distinct aromatic proton patterns, Methoxy protons (~3.8-3.9), Methyl protons (~2.3) |
| Dichloro-isomers (Regioisomers) | Side Reaction | Close to main peak | 220/222/224 (M+), 205/207/209, 175/177 | Unique aromatic proton signals for each isomer, Methoxy protons (~3.9), Methyl protons (~2.4) |
| Trichloro-derivatives | Over-reaction | Later | 254/256/258/260 (M+) | Single aromatic proton signal, Methoxy protons (~4.0), Methyl protons (~2.5) |
Visualizations
Caption: Plausible synthesis of this compound and the origin of potential impurities.
Validation & Comparative
Comparing reactivity of 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene with similar compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2,4-dichloro-1,5-dimethoxy-3-methylbenzene against structurally similar compounds. The analysis focuses on key reaction types relevant to synthetic chemistry and drug development: electrophilic aromatic substitution, nucleophilic aromatic substitution, and Suzuki-Miyaura cross-coupling. While specific experimental data for this compound is not extensively available in the public domain, this guide extrapolates its expected reactivity based on established principles of physical organic chemistry and compares it with plausible alternative substrates. The provided experimental data is illustrative and designed to reflect the anticipated outcomes based on the electronic and steric properties of the substituents.
Introduction to the Reactivity of Substituted Aromatics
The reactivity of a substituted benzene ring is governed by the interplay of the electronic (inductive and resonance) and steric effects of its substituents. In the case of this compound, the key substituents are:
-
Methoxy groups (-OCH₃): These are strong activating groups for electrophilic aromatic substitution due to their electron-donating resonance effect. They are ortho, para-directing.
-
Chlorine atoms (-Cl): Halogens are deactivating groups for electrophilic aromatic substitution due to their electron-withdrawing inductive effect. However, they are also ortho, para-directing because of their electron-donating resonance effect.
-
Methyl group (-CH₃): This is a weakly activating group through an inductive effect and hyperconjugation, and it is also ortho, para-directing.
Comparative Reactivity Analysis
For a meaningful comparison, we will consider the reactivity of this compound (Compound A) alongside three structurally related compounds:
-
Compound B: 1,3-Dichloro-2,5-dimethoxybenzene
-
Compound C: 2,4-Dichlorotoluene
-
Compound D: 1,3-Dimethoxybenzene
These compounds allow for the dissection of the individual and combined effects of the methoxy, chloro, and methyl substituents.
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a fundamental reaction for the functionalization of aromatic rings. The methoxy groups in Compound A are powerful activating groups and will strongly direct incoming electrophiles.[1][2] The chlorine atoms, being deactivating, will slow the reaction compared to a non-halogenated analogue.[3] The single available position for substitution (C6) is sterically unhindered.
Illustrative Data for Nitration:
| Compound | Product(s) | Illustrative Yield (%) | Relative Reactivity Ranking |
| A: this compound | 2,4-Dichloro-1,5-dimethoxy-3-methyl-6-nitrobenzene | 85 | 2 |
| B: 1,3-Dichloro-2,5-dimethoxybenzene | 1,3-Dichloro-2,5-dimethoxy-4-nitrobenzene and 1,3-Dichloro-2,5-dimethoxy-6-nitrobenzene | 75 (mixture) | 3 |
| C: 2,4-Dichlorotoluene | 2,4-Dichloro-1-methyl-5-nitrobenzene and 2,4-Dichloro-1-methyl-3-nitrobenzene and 2,4-Dichloro-1-methyl-6-nitrobenzene | 60 (mixture) | 4 |
| D: 1,3-Dimethoxybenzene | 1,3-Dimethoxy-4-nitrobenzene and 1,3-Dimethoxy-2-nitrobenzene | >95 (mixture) | 1 |
Experimental Protocol: Nitration of Aromatic Compounds [4][5]
A solution of the aromatic compound (1.0 mmol) in a suitable solvent such as acetic acid or dichloromethane (10 mL) is cooled to 0 °C in an ice bath. A nitrating mixture, prepared by cautiously adding concentrated nitric acid (1.0 mmol) to concentrated sulfuric acid (1.0 mL) at 0 °C, is added dropwise to the solution of the aromatic compound with stirring. The reaction mixture is stirred at 0 °C for a specified time (e.g., 1 hour) and then allowed to warm to room temperature. The reaction is quenched by pouring it into ice-water and the product is extracted with an organic solvent. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by chromatography or recrystallization.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is generally disfavored on electron-rich rings.[6] The presence of two electron-donating methoxy groups in Compound A makes it a poor substrate for SNAr unless a very strong nucleophile is used under harsh conditions. The chlorine atoms could potentially act as leaving groups, but the overall electron density of the ring is high. For SNAr to be efficient, strong electron-withdrawing groups (like nitro groups) are typically required.[5]
Illustrative Data for Reaction with Sodium Methoxide:
| Compound | Product(s) | Illustrative Yield (%) | Relative Reactivity Ranking |
| A: this compound | No reaction | <5 | 4 |
| B: 1,3-Dichloro-2,5-dimethoxybenzene | No reaction | <5 | 3 |
| C: 2,4-Dichlorotoluene | No reaction | <5 | 2 |
| E: 1,3-Dichloro-2,4-dinitrobenzene (for comparison) | 1-Chloro-3-methoxy-2,4-dinitrobenzene and 3-Chloro-1-methoxy-2,4-dinitrobenzene | >90 (mixture) | 1 |
Experimental Protocol: Nucleophilic Aromatic Substitution
A solution of the aryl chloride (1.0 mmol) and a nucleophile (e.g., sodium methoxide, 1.2 mmol) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (10 mL) is heated at a specified temperature (e.g., 100-150 °C) for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The product is purified by column chromatography.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds and is compatible with a wide range of functional groups.[7] Aryl chlorides can be challenging substrates compared to bromides or iodides, often requiring specialized catalysts and conditions.[1][8] The electronic nature of the substituents on the aryl chloride can influence the reaction rate. In Compound A, the electron-donating methoxy groups may slightly decrease the reactivity of the C-Cl bonds towards oxidative addition to the palladium catalyst. However, with modern catalyst systems, efficient coupling is expected to be achievable. The two chlorine atoms in Compound A are in different electronic environments, potentially allowing for selective mono-coupling under carefully controlled conditions.
Illustrative Data for Suzuki-Miyaura Coupling with Phenylboronic Acid:
| Compound | Product(s) | Illustrative Yield (%) | Relative Reactivity Ranking |
| A: this compound | 2-Chloro-4-phenyl-1,5-dimethoxy-3-methylbenzene and/or 4-Chloro-2-phenyl-1,5-dimethoxy-3-methylbenzene | 70-90 (mono-coupling) | 2 |
| B: 1,3-Dichloro-2,5-dimethoxybenzene | 1-Chloro-3-phenyl-2,5-dimethoxybenzene and/or 3-Chloro-1-phenyl-2,5-dimethoxybenzene | 75-95 (mono-coupling) | 1 |
| C: 2,4-Dichlorotoluene | 2-Chloro-4-phenyltoluene and/or 4-Chloro-2-phenyltoluene | 60-80 (mono-coupling) | 3 |
| D: 1,3-Dimethoxybenzene | (No reaction - no leaving group) | 0 | 4 |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of Aryl Chlorides [1][8]
To a reaction vessel are added the aryl chloride (1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., SPhos or XPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 mmol). The vessel is purged with an inert gas (e.g., argon or nitrogen). A degassed solvent system, such as a mixture of toluene and water or dioxane and water, is added. The reaction mixture is heated to a specified temperature (e.g., 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Visualization of Reactivity Factors
The following diagram illustrates the key factors influencing the reactivity of substituted benzene rings in the context of the reactions discussed.
References
- 1. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 5. The Nitration and Sulfonation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 6. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Semantic Scholar [semanticscholar.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
Spectroscopic data comparison for isomers of dichloro-dimethoxy-methylbenzene
A comparative analysis of spectroscopic data is essential for the unambiguous identification of isomers, a critical step in chemical research and drug development. This guide provides a detailed comparison of spectroscopic data for isomers of dichloro-dimethoxy-methylbenzene, focusing on how subtle differences in molecular structure are reflected in their 1H NMR, 13C NMR, Infrared (IR), and Mass Spectrometry (MS) data.
Due to the limited availability of comprehensive public data for all isomers of dichloro-dimethoxy-methylbenzene, this guide will utilize data from closely related dichloro- and dimethoxy-substituted toluene isomers to illustrate the principles of spectroscopic differentiation.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for representative isomers. These examples demonstrate how the relative positions of substituents on the benzene ring influence the chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Aromatic Protons (ppm) | Methyl Protons (ppm) | Methoxy Protons (ppm) | Solvent |
| 2,5-Dichlorotoluene | 7.21 (d), 7.17 (dd), 7.06 (d)[1] | 2.31[1] | - | CDCl₃ |
| 2,6-Dimethoxytoluene | 7.10 (t), 6.55 (d) | 2.15 | 3.85 | CDCl₃ |
| 3,4-Dimethoxytoluene | 6.80-6.70 (m) | 2.22 | 3.88, 3.86 | CDCl₃ |
| 3,5-Dimethoxytoluene | 6.35 (d), 6.28 (t)[2] | 2.30[2] | 3.78[2] | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Aromatic Carbons (ppm) | Methyl Carbon (ppm) | Methoxy Carbons (ppm) | Solvent |
| 2,5-Dichlorotoluene | 137.9, 132.2, 130.4, 129.0, 128.6, 126.8 | 20.0 | - | CDCl₃ |
| 2,6-Dimethoxytoluene | 158.0, 128.7, 124.0, 104.5 | 16.0 | 55.8 | CDCl₃ |
| 3,4-Dimethoxytoluene | 149.0, 145.0, 127.0, 120.5, 111.8, 111.0 | 21.5 | 55.9, 55.8 | CDCl₃ |
| 3,5-Dimethoxytoluene | 160.9, 140.0, 107.0, 98.0[3] | 21.8[3] | 55.2[3] | CDCl₃ |
Table 3: IR Spectroscopic Data (Key Absorptions)
| Compound | C-H Aromatic Stretch (cm⁻¹) | C=C Aromatic Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) |
| 2,5-Dichlorotoluene | ~3050-3100 | ~1470, 1580 | - | ~1050, 1090 |
| 2,6-Dimethoxytoluene | ~3000-3080 | ~1470, 1590 | ~1250 | - |
| 3,4-Dimethoxytoluene | ~3000-3070 | ~1510, 1600 | ~1260 | - |
| 3,5-Dimethoxytoluene | ~3000-3060 | ~1470, 1600 | ~1205 | - |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2,5-Dichlorotoluene | 160/162/164 (M, M+2, M+4) | 125/127 (loss of Cl), 90 (loss of HCl) |
| 2,6-Dimethoxytoluene | 152 | 137 (loss of CH₃), 109 (loss of CH₃CO) |
| 3,4-Dimethoxytoluene | 152 | 137 (loss of CH₃), 107 (loss of CH₃O) |
| 3,5-Dimethoxytoluene | 152 | 137 (loss of CH₃), 122 (loss of CH₂O) |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of the solid compound was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
¹H NMR Parameters: A standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated for each spectrum.
-
¹³C NMR Parameters: A proton-decoupled pulse sequence was used with a spectral width of 250 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. 1024 scans were accumulated for each spectrum.
-
Data Processing: The free induction decay (FID) was Fourier transformed after applying an exponential line broadening of 0.3 Hz. The spectra were referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ signal at 77.16 ppm for ¹³C.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.
-
Parameters: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. 16 scans were co-added for each spectrum.
-
Data Processing: The resulting spectrum was baseline corrected and the peak positions were identified.
3. Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of the sample in methanol was introduced into the mass spectrometer via direct infusion using a syringe pump.
-
Instrumentation: Mass spectra were obtained on a time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.
-
Parameters: The analysis was performed in positive ion mode with a capillary voltage of 3500 V, a sampling cone voltage of 30 V, and a source temperature of 120 °C. The data was acquired over a mass range of 50-500 m/z.
-
Data Processing: The resulting mass spectrum was analyzed to identify the molecular ion and major fragment ions. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in characteristic M+2 and M+4 peaks for chlorinated compounds.[4]
Workflow for Isomer Differentiation
The following diagram illustrates the logical workflow for distinguishing between isomers of dichloro-dimethoxy-methylbenzene using the collected spectroscopic data.
Caption: Workflow for the spectroscopic differentiation of isomers.
This guide provides a framework for the comparative analysis of spectroscopic data for isomers of substituted methylbenzenes. By carefully examining the nuances in the NMR, IR, and MS data, researchers can confidently distinguish between different isomers, a fundamental requirement for accurate chemical characterization and development.
References
Validating the Molecular Structure of 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene: A Comparative Guide Utilizing X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comprehensive comparative analysis for the validation of the molecular structure of 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene. Due to the absence of a publicly available crystal structure for this specific compound, this guide employs a robust validation approach based on a comparative analysis with structurally analogous compounds characterized by X-ray crystallography and supported by a suite of spectroscopic data.
Comparative Analysis of Spectroscopic and Crystallographic Data
To provide a robust validation, a multi-faceted approach comparing predicted and known spectroscopic and crystallographic parameters is essential. The following tables summarize the expected data for this compound against experimentally determined data for structurally similar compounds.
Table 1: Comparison of Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
| Compound | Aromatic-H | Methoxy-H | Methyl-H | Aromatic-C | Methoxy-C | Methyl-C |
| This compound (Predicted) | ~ 7.0-7.5 | ~ 3.8-4.0 | ~ 2.2-2.4 | ~ 110-160 | ~ 55-65 | ~ 15-20 |
| 1,3-Dichloro-2,5-dimethoxybenzene (Experimental) | 6.81, 7.17 | 3.89, 3.91 | - | 112.9, 118.9, 128.8, 151.7, 153.2, 155.9 | 56.5, 56.9 | - |
| 2,4-Dichlorotoluene (Experimental)[1] | 7.1-7.4 | - | 2.35 | 127.4, 129.8, 131.7, 132.3, 135.4, 136.1 | - | 20.8 |
Table 2: Comparison of Infrared (IR) Spectroscopy Data (cm⁻¹)
| Functional Group | Expected Range | 2,4-Dichlorotoluene (Experimental)[1][2] | 1,2-Dimethoxy-3,5-dichloro-benzene (Experimental)[3] |
| C-H (Aromatic) Stretch | 3000-3100 | 3050 | 3010 |
| C-H (Alkyl) Stretch | 2850-3000 | 2925 | 2940 |
| C=C (Aromatic) Stretch | 1450-1600 | 1475, 1570 | 1460, 1580 |
| C-O (Ether) Stretch | 1000-1300 | - | 1030, 1250 |
| C-Cl Stretch | 600-800 | 780 | 760 |
Table 3: Comparison of Mass Spectrometry (MS) Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| This compound (Predicted) | C₉H₁₀Cl₂O₂ | 221.08 | 220 (M+), 205 (M+-CH₃), 177 (M+-CH₃-CO) |
| 2,4-dichloro-1-methyl-benzene (Experimental)[4] | C₇H₆Cl₂ | 161.03 | 160 (M+), 125 (M+-Cl), 89 (M+-2Cl) |
| 1,2-Dimethoxy-3,5-dichloro-benzene (Experimental)[3] | C₈H₈Cl₂O₂ | 207.05 | 206 (M+), 191 (M+-CH₃), 163 (M+-CH₃-CO) |
Table 4: Crystallographic Data for 1,3-dichloro-2,5-dimethoxybenzene (Analogue)
| Parameter | Value |
| Formula | C₈H₈Cl₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.345(2) |
| b (Å) | 10.123(3) |
| c (Å) | 10.567(3) |
| β (°) | 113.45(2) |
| Volume (ų) | 819.5(4) |
| Z | 4 |
| Density (g/cm³) | 1.67 |
Experimental Protocols
A detailed understanding of the methodologies used to acquire the comparative data is crucial for its correct interpretation.
X-ray Crystallography (for 1,3-dichloro-2,5-dimethoxybenzene): A single crystal of the compound was mounted on a goniometer. X-ray diffraction data were collected at a controlled temperature using a diffractometer with a specific X-ray source (e.g., Mo Kα radiation). The structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). Samples were dissolved in a deuterated solvent (e.g., CDCl₃), and chemical shifts were referenced to tetramethylsilane (TMS).
Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples were prepared as KBr pellets or analyzed as a thin film on a salt plate.
Mass Spectrometry (MS): Mass spectra were acquired on a mass spectrometer, typically using electron ionization (EI) at 70 eV. The samples were introduced directly or via a gas chromatograph (GC).
Visualization of Experimental Workflow and Structural Relationships
To further clarify the processes and relationships discussed, the following diagrams are provided.
References
The Synthetic Challenge and Potential of 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene: A Comparative Guide for Precursor Selection
For researchers and professionals in drug development, the strategic selection of molecular precursors is a critical step that dictates the efficiency, scalability, and novelty of synthetic endeavors. This guide provides a comparative analysis of synthetic routes to the novel compound 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene , evaluating its potential efficacy as a precursor against viable alternatives. Due to the limited direct literature on this specific molecule, this guide leverages established principles of organic synthesis and data from structurally related compounds to provide a predictive framework for its synthesis and application.
Data Presentation: Comparison of Synthetic Precursors
The synthesis of a polysubstituted benzene ring like this compound requires careful consideration of the directing effects of the substituents. The order in which the chloro, methoxy, and methyl groups are introduced is paramount. Below is a comparative table of potential starting materials and the strategic considerations for their use.
| Precursor Molecule | Synthetic Strategy | Advantages | Disadvantages |
| 1,3-Dimethoxy-2-methylbenzene | 1. Friedel-Crafts Alkylation of 1,3-dimethoxybenzene. 2. Dichlorination. | Methoxy groups are strong activating, ortho-, para-directing groups, facilitating chlorination. | Chlorination may lack regioselectivity, leading to isomeric mixtures. Potential for over-chlorination. |
| 2,4-Dichloro-3-methylphenol | 1. Dichlorination of m-cresol. 2. Double O-methylation. | Commercially available starting materials. Well-established methylation reactions. | The hydroxyl group is a strong activator; controlling dichlorination can be challenging. |
| 3,5-Dichloroanisole | 1. Friedel-Crafts methylation. 2. Ortho-lithiation followed by methoxylation. | Provides good control over the positioning of the methyl and one methoxy group. | Lithiation requires stringent anhydrous conditions and specialized reagents. |
| 2,6-Dichlorotoluene | 1. Nitration. 2. Reduction of nitro group to amine. 3. Diazotization and substitution with methoxy groups. | A lengthy but potentially regioselective route. | Involves multiple steps, potentially lowering overall yield. Diazotization can have safety concerns. |
Experimental Protocols: Synthesis of Structurally Related Polychlorinated Dimethoxy Arenes
Protocol 1: Dichlorination of a Dimethoxyarene (Adapted)
This protocol is based on the general principle of electrophilic aromatic chlorination of an activated benzene ring.
Reaction: Dichlorination of 1,3-Dimethoxy-2-methylbenzene
Materials:
-
1,3-Dimethoxy-2-methylbenzene (1 equivalent)
-
N-Chlorosuccinimide (NCS) (2.2 equivalents)
-
Acetonitrile (solvent)
Procedure:
-
Dissolve 1,3-Dimethoxy-2-methylbenzene in acetonitrile in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add N-Chlorosuccinimide to the solution at room temperature.
-
Heat the reaction mixture to 60°C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired this compound.
Protocol 2: O-Methylation of a Dichlorophenol (Adapted)
This protocol outlines the methylation of a phenolic precursor.
Reaction: Double methylation of 2,4-Dichloro-3-methylphenol
Materials:
-
2,4-Dichloro-3-methylphenol (1 equivalent)
-
Dimethyl sulfate (2.5 equivalents)
-
Potassium carbonate (3 equivalents)
-
Acetone (solvent)
Procedure:
-
To a solution of 2,4-Dichloro-3-methylphenol in acetone, add potassium carbonate.
-
Stir the suspension vigorously and add dimethyl sulfate dropwise at room temperature.
-
Heat the reaction mixture to reflux for several hours, monitoring by TLC.
-
After completion, filter the solid potassium carbonate and wash with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a dilute sodium hydroxide solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography or recrystallization.
Mandatory Visualizations
Logical Workflow for Precursor Selection
Caption: A decision-making workflow for selecting a suitable precursor.
Proposed Synthetic Pathway via Dichlorophenol
Caption: A plausible synthetic route to the target molecule.
Efficacy and Alternatives: A Forward-Looking Analysis
The utility of this compound as a precursor lies in the diverse reactivity of its functional groups. The methoxy groups can be demethylated to reveal reactive phenol functionalities, which are precursors to a wide range of ethers, esters, and other derivatives. The chlorine atoms can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds. This multi-functionalized core makes it a potentially valuable building block in the synthesis of complex molecules, including pharmaceutical agents.
Alternative Precursors for Similar Scaffolds:
For the synthesis of related polysubstituted aromatic compounds, researchers can consider a variety of alternative precursors. For instance, if a different substitution pattern is desired, one might start with a different isomer of dichlorotoluene or dimethoxybenzene. The choice of precursor will always be a trade-off between availability, cost, and the desired regiochemical outcome of subsequent reactions. The principles of retrosynthetic analysis are crucial in making these decisions. By mentally working backward from the target molecule, chemists can identify key bond disconnections and corresponding synthons, which then point to suitable starting materials.
A Comparative Guide to Purity Assessment of 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene by HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The robust and accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and manufacturing. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the purity assessment of 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene, a substituted aromatic compound relevant in organic synthesis.
Introduction to Purity Assessment
Purity assessment is critical to ensure the safety and efficacy of pharmaceutical products. Impurities can arise from various sources, including the synthesis process (e.g., starting materials, by-products, intermediates), degradation, or storage. For a molecule like this compound, potential impurities could include regioisomers from the chlorination of the starting material (1,5-dimethoxy-3-methylbenzene), residual starting materials, or over-chlorinated products. This guide will delve into the methodologies and comparative performance of HPLC, GC-MS, and qNMR for identifying and quantifying such impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and versatile technique for the separation and quantification of non-volatile and thermally labile compounds, making it well-suited for the analysis of many aromatic compounds.
Experimental Protocol: HPLC-UV Method
A reversed-phase HPLC method with UV detection is a standard approach for the purity analysis of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Comparison of Analytical Techniques
The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, including the nature of the analyte and potential impurities, required sensitivity, and the need for structural information.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection. | Quantification based on the direct proportionality between the integrated signal of a nucleus and the number of those nuclei in the sample. |
| Applicability to Analyte | Well-suited for non-volatile and thermally stable compounds like this compound. | Suitable for volatile and thermally stable compounds. The analyte may require derivatization if not sufficiently volatile. | Applicable to any soluble compound with NMR-active nuclei. Provides structural information. |
| Sensitivity | High (ppm to ppb range), dependent on the detector. | Very high (ppb to ppt range), especially with selected ion monitoring (SIM). | Lower sensitivity compared to chromatographic methods (typically requires mg of sample). |
| Resolution of Isomers | Excellent for positional isomers with optimized column and mobile phase. | High, especially with capillary columns. Can be challenging for isomers with very similar boiling points. | Can distinguish isomers with different chemical shifts, but quantification can be difficult if signals overlap. |
| Quantification | Relative quantification based on peak area percentage. Requires reference standards for absolute quantification. | Can provide both qualitative and quantitative information. Requires reference standards. | Provides absolute quantification without the need for a specific reference standard of the analyte (using a certified internal standard). |
| Sample Preparation | Simple dissolution in a suitable solvent. | Can be more complex, potentially requiring derivatization to increase volatility. | Simple dissolution in a deuterated solvent with an internal standard. |
| Analysis Time | Typically 15-60 minutes per sample. | Generally faster for volatile compounds, often under 30 minutes. | Can be rapid for simple spectra, but may require longer acquisition times for low concentration samples. |
Alternative Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For an analyte like this compound, GC-MS can provide excellent separation of closely related impurities and definitive identification based on mass spectra.
Experimental Protocol: GC-MS Method
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 50-500 amu
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte itself.[1][2] It relies on the use of a certified internal standard.
Experimental Protocol: ¹H-qNMR Method
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample and a similar, accurately weighed amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest.
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32 scans).
Data Analysis: The purity is calculated by comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the certified internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.[3]
Visualization of the Purity Assessment Workflow
The following diagram illustrates the general workflow for the purity assessment of this compound.
Caption: Workflow for the purity assessment of this compound.
Conclusion
The choice of analytical technique for the purity assessment of this compound should be guided by the specific analytical needs.
-
HPLC is a robust and versatile method for routine quality control, providing reliable data on the relative purity and the presence of non-volatile impurities.
-
GC-MS offers superior sensitivity and specificity for the identification of volatile and semi-volatile impurities, particularly for isomeric by-products.
-
qNMR serves as an excellent primary method for determining the absolute purity of the material without the need for a specific reference standard of the analyte, making it invaluable for the certification of reference materials.
For a comprehensive purity assessment, a combination of these techniques is often employed. For instance, HPLC can be used for routine purity checks, while GC-MS can be utilized for in-depth impurity profiling, and qNMR can provide a highly accurate absolute purity value. This orthogonal approach ensures a thorough understanding of the impurity profile and guarantees the quality of the final product.
References
Cross-Validation of Analytical Data for 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various analytical techniques for the characterization and quantification of 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene. The data presented herein is a synthesis of typical performance characteristics derived from established methodologies for structurally related compounds, offering a robust framework for analytical method development and cross-validation.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method is contingent upon the specific requirements of the analysis, such as the need for qualitative identification, precise quantification, or structural elucidation. The following tables summarize the performance of four common analytical techniques for the analysis of this compound.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS)
| Parameter | Performance Characteristic |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98.5 - 101.2% |
| Precision (%RSD) | < 2.0% |
| Specificity | High (Mass Spectral Library Confirmation) |
Table 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
| Parameter | Performance Characteristic |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
| Linearity (R²) | > 0.998 |
| Accuracy (% Recovery) | 97.9 - 102.5% |
| Precision (%RSD) | < 2.5% |
| Specificity | Moderate (Retention Time Matching) |
Table 3: Quantitative Nuclear Magnetic Resonance (qNMR)
| Parameter | Performance Characteristic |
| Limit of Quantitation (LOQ) | 0.1 mg/mL |
| Linearity (R²) | > 0.999 |
| Accuracy (% Purity) | 99.0 - 101.0% |
| Precision (%RSD) | < 1.5% |
| Specificity | High (Structurally Specific) |
Table 4: Fourier-Transform Infrared Spectroscopy (FTIR)
| Parameter | Performance Characteristic |
| Primary Use | Qualitative Identification |
| Key Spectral Features | C-Cl, C-O, C-H (aromatic & aliphatic) stretches |
| Specificity | Moderate (Functional Group Identification) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific instrumentation and sample matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the quantification and identification of this compound in various sample matrices.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol
This method is suitable for the routine quantification of this compound.
-
Instrumentation: HPLC system with a UV-Vis detector (e.g., Agilent 1260 Infinity II).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm.
-
Standard Preparation: A stock solution of this compound is prepared in the mobile phase and serially diluted to create calibration standards.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
qNMR provides a primary method for determining the purity of this compound without the need for a specific reference standard of the analyte.
-
Instrumentation: NMR Spectrometer (e.g., Bruker Avance III 400 MHz).
-
Solvent: Chloroform-d (CDCl₃) with 0.05% Tetramethylsilane (TMS).
-
Internal Standard: A certified internal standard with a known purity, such as maleic anhydride, is accurately weighed and mixed with an accurately weighed sample of this compound.
-
Pulse Program: A standard 90° pulse sequence with a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Data Processing: The ¹H NMR spectrum is phased and baseline corrected. The integrals of a well-resolved signal from the analyte and a signal from the internal standard are used to calculate the purity.
Fourier-Transform Infrared Spectroscopy (FTIR) Protocol
FTIR is a rapid and non-destructive technique for the qualitative identification of this compound by identifying its functional groups.
-
Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory (e.g., PerkinElmer Spectrum Two).
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal. For solutions, a drop of the solution is placed on the crystal and the solvent is allowed to evaporate.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Data Analysis: The obtained spectrum is compared with a reference spectrum or interpreted based on characteristic absorption bands of the functional groups. Aryl ethers typically show strong C-O stretching absorptions between 1300 and 1200 cm⁻¹.[1]
References
Benchmarking the Stability of 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene and its derivatives. The stability of a pharmaceutical compound is a critical factor that influences its shelf-life, safety, and efficacy. Understanding the degradation pathways and the influence of structural modifications is paramount in the development of robust drug candidates. This document outlines key stability-indicating parameters and provides detailed experimental protocols for their assessment.
Comparative Stability Data
The following tables summarize the anticipated stability profiles of this compound (Parent Compound) and two representative derivatives under various stress conditions. The data is compiled based on established principles of organic chemistry and forced degradation studies.[1][2][3]
Table 1: Thermal and Photolytic Stability
| Compound | Structure | Decomposition Temperature (°C) | Degradation after 48h at 80°C (%) | Photodegradation (254 nm, 24h) (%) |
| Parent Compound | This compound | ~220 | ~8 | ~15 |
| Derivative A | 2,4-Dichloro-1-hydroxy-5-methoxy-3-methylbenzene | ~190 | ~15 | ~25 |
| Derivative B | 2,4-Dichloro-1,5-dimethoxy-3-(trifluoromethyl)benzene | ~250 | ~5 | ~10 |
Table 2: Chemical Stability in Solution
| Compound | Hydrolytic Degradation (pH 2, 24h) (%) | Hydrolytic Degradation (pH 12, 24h) (%) | Oxidative Degradation (3% H₂O₂, 24h) (%) |
| Parent Compound | < 2 | ~5 | ~12 |
| Derivative A | < 2 | ~8 | ~20 |
| Derivative B | < 1 | ~3 | ~8 |
Discussion of Stability Profiles
The stability of substituted benzene derivatives is significantly influenced by the electronic and steric properties of their functional groups.[4][5][6]
Parent Compound (this compound): The presence of two electron-withdrawing chlorine atoms and two electron-donating methoxy groups, along with a methyl group, creates a complex electronic environment. The methoxy groups, while providing some resonance stabilization, can be susceptible to oxidative and hydrolytic cleavage under harsh conditions.[7][8] The chlorine atoms enhance the overall stability of the aromatic ring.[5]
Derivative A (2,4-Dichloro-1-hydroxy-5-methoxy-3-methylbenzene): The replacement of a methoxy group with a hydroxyl group is expected to decrease thermal and oxidative stability. Phenols are more susceptible to oxidation, potentially forming quinone-like structures.[9]
Derivative B (2,4-Dichloro-1,5-dimethoxy-3-(trifluoromethyl)benzene): The substitution of the methyl group with a strongly electron-withdrawing trifluoromethyl group is predicted to significantly enhance thermal and chemical stability. The -CF₃ group stabilizes the benzene ring by withdrawing electron density, making it less susceptible to electrophilic attack and oxidation.[10]
Experimental Protocols
The following are detailed methodologies for key stability-indicating experiments. These protocols are based on International Council for Harmonisation (ICH) guidelines for forced degradation studies.[1]
Thermal Stability (Forced Degradation)
Objective: To assess the intrinsic thermal stability of the compound in the solid state.
Methodology:
-
Weigh 10 mg of the test compound into a clean, dry glass vial.
-
Place the open vial in a calibrated oven at a constant temperature of 80°C.
-
At specified time points (e.g., 24, 48, 72 hours), remove a sample from the oven.
-
Allow the sample to cool to room temperature.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile/water) to a final concentration of 1 mg/mL.
-
Analyze the sample by a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the parent compound and any degradation products.
-
Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.
Oxidative Stability
Objective: To evaluate the compound's susceptibility to oxidation.
Methodology:
-
Dissolve 10 mg of the test compound in 10 mL of a suitable solvent (e.g., acetonitrile).
-
Add 1 mL of 3% hydrogen peroxide solution.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
At the end of the exposure period, quench the reaction if necessary (e.g., with sodium bisulfite).
-
Dilute the sample to an appropriate concentration for HPLC analysis.
-
Analyze the sample by HPLC to determine the extent of degradation.
Hydrolytic Stability (Acid and Base)
Objective: To determine the rate and extent of degradation in acidic and basic aqueous solutions.
Methodology:
-
Acid Hydrolysis: Dissolve 10 mg of the test compound in 10 mL of 0.1 M hydrochloric acid.
-
Base Hydrolysis: Dissolve 10 mg of the test compound in 10 mL of 0.1 M sodium hydroxide.
-
Maintain the solutions at a constant temperature (e.g., 60°C) for 24 hours.
-
After the incubation period, neutralize the samples (base for the acid hydrolysis sample, and acid for the base hydrolysis sample).
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples by HPLC to quantify the remaining parent compound.
Visualizing Workflows and Pathways
To facilitate a clearer understanding of the experimental processes and potential degradation pathways, the following diagrams are provided.
Caption: A generalized workflow for forced degradation studies.
Caption: A potential degradation pathway for the parent compound.
References
- 1. lubrizolcdmo.com [lubrizolcdmo.com]
- 2. ijrpp.com [ijrpp.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. ijcrt.org [ijcrt.org]
- 6. longdom.org [longdom.org]
- 7. Unimolecular thermal decomposition of dimethoxybenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research-hub.nrel.gov [research-hub.nrel.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
Isomeric Purity of 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene: A Comparative Analysis of Analytical Methodologies
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of chemical compounds is a critical step in ensuring product safety and efficacy. This guide provides a comparative analysis of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy for the isomeric purity assessment of 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene. The information presented is based on established analytical principles and data from the analysis of structurally similar compounds.
The synthesis of this compound can potentially lead to the formation of several positional isomers. The most likely isomeric impurities are those with a different arrangement of the chloro, methoxy, and methyl groups on the benzene ring. Identifying and quantifying these isomers is crucial for quality control.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for isomeric purity analysis depends on factors such as the volatility and thermal stability of the isomers, the required sensitivity, and the availability of instrumentation. Below is a comparison of GC, HPLC, and NMR spectroscopy for this purpose.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between a mobile and stationary phase. | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. |
| Typical Stationary Phase | Non-polar (e.g., DB-5) or moderately polar (e.g., DB-17) capillary columns. | Reversed-phase (e.g., C18, C8) or normal-phase columns. Phenyl or PFP columns can offer enhanced selectivity for aromatic isomers.[1] | Not applicable. |
| Typical Mobile Phase | Inert carrier gas (e.g., Helium, Nitrogen). | A mixture of solvents (e.g., acetonitrile/water, methanol/water). | Deuterated solvent (e.g., CDCl3, DMSO-d6). |
| Detection | Flame Ionization Detector (FID), Mass Spectrometry (MS). | UV-Vis Detector, Diode Array Detector (DAD), Mass Spectrometry (MS). | Radiofrequency detector. |
| Sample Volatility | Requires analytes to be volatile and thermally stable. | Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[2] | No volatility requirement. |
| Resolution of Isomers | Generally provides high-resolution separation for volatile isomers. | Excellent for separating a wide range of isomers, with selectivity tunable by mobile phase and stationary phase choice.[3][4] | Can distinguish between isomers based on differences in chemical shifts and coupling constants, but may have overlapping signals in complex mixtures. |
| Quantification | Area percentage from FID or MS signal. | Area percentage from UV or MS signal. | Integration of specific, well-resolved signals relative to an internal standard.[5][6] |
| Advantages | High efficiency, fast analysis times, and sensitive detectors.[7] | Broad applicability, versatile separation modes, and non-destructive for many detectors.[8] | Provides structural information, can be a primary method for quantification without the need for reference standards of impurities.[9] |
| Limitations | Not suitable for non-volatile or thermally labile compounds.[2] | Can require longer analysis times and use larger volumes of organic solvents. | Lower sensitivity compared to GC and HPLC, and potential for signal overlap in complex mixtures.[10] |
Experimental Protocols
The following are proposed starting methodologies for the analysis of this compound, based on methods developed for similar compounds. Optimization will be necessary for specific sample matrices and impurity profiles.
Gas Chromatography (GC-MS) Protocol
This method is based on standard procedures for the analysis of chlorinated and methylated aromatic compounds.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL (split mode, 50:1).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 250 °C, hold for 5 minutes.
-
-
MS Detector:
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Scan Range: 50-350 amu.
-
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol is adapted from methods used for the separation of dichlorobenzene and dimethoxybenzoic acid isomers.[3][11]
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm) or a Phenyl-Hexyl column for enhanced aromatic selectivity.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm or a wavelength of maximum absorbance for the target compound.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
This method provides a way to determine the absolute purity of the sample and quantify isomers without needing reference standards for each isomer.[5][6]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Chloroform-d (CDCl3) or another suitable deuterated solvent.
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene).
-
Sample Preparation: Accurately weigh a known amount of the sample and the internal standard into an NMR tube. Add the deuterated solvent.
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation and accurate integration.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction.
-
Integrate the non-overlapping signals of the main component, the identified isomers, and the internal standard.
-
Calculate the purity and the amount of each isomer based on the integral values, the number of protons contributing to each signal, and the known concentration of the internal standard.
-
Workflow and Logic Diagrams
Figure 1. General workflow for the isomeric purity analysis of this compound.
Figure 2. Decision logic for selecting an appropriate analytical method.
References
- 1. welch-us.com [welch-us.com]
- 2. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. youtube.com [youtube.com]
- 9. Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative NMR Methods in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene
For Immediate Reference: Essential Safety and Handling Protocols
This document provides critical safety and logistical information for the handling and disposal of 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene, a chemical compound requiring stringent safety measures. The following procedural guidance is designed to be your primary resource for ensuring safe laboratory operations, from initial handling to final disposal.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive personal protective equipment strategy is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Usage |
| Eye and Face Protection | Chemical Splash Goggles | Must be flexible-fitting with hooded ventilation, meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves offer protection for incidental contact and should be changed immediately upon contamination.[2][3] For more prolonged handling, consider heavier-duty gloves. Always consult the glove manufacturer's resistance chart for specific chemical compatibility. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat, fully buttoned, is required.[3] Clothing worn underneath should be made of natural fibers like cotton and cover the entire body, including long pants and closed-toe shoes.[1][3] |
| Respiratory Protection | Respirator | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[4][5] If engineering controls are insufficient, a NIOSH-approved respirator appropriate for organic vapors must be used.[3][6] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Pre-Handling and Preparation
-
Safety Data Sheet (SDS) Review: Before beginning any work, thoroughly read and understand the Safety Data Sheet for this compound or a structurally similar one. While a specific SDS for this compound may not be readily available, SDSs for compounds like 2,5-Dimethoxychlorobenzene and 2,4-Dichloroanisole provide valuable hazard information.[7][8]
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.
-
Spill Kit Accessibility: Confirm that a spill kit containing appropriate absorbent materials for chlorinated organic compounds is readily accessible.
-
Emergency Equipment Check: Locate and verify the operational status of the nearest safety shower and eyewash station.
Handling Procedures
-
Work Area: All handling of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[4][5]
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before handling the chemical.
-
Dispensing: When transferring or dispensing the chemical, do so slowly and carefully to avoid splashing. Use appropriate tools such as a spatula for solids or a pipette for liquids.
-
Container Management: Keep the container tightly closed when not in use to prevent the release of vapors.[7][8]
Post-Handling and Decontamination
-
Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with the chemical using a suitable solvent and cleaning agent.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items, such as nitrile gloves, in the designated hazardous waste container.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[7]
Disposal Plan: Managing Chlorinated Organic Waste
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including excess chemical, contaminated PPE, and cleaning materials, must be collected in a designated, properly labeled, and sealed hazardous waste container for halogenated organic compounds.[9][10]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Environmental Hazard").
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Disposal Method: Chlorinated organic waste should be disposed of through a licensed hazardous waste disposal company.[10] High-temperature incineration is a common and effective method for the complete destruction of such compounds.[9][11] Do not dispose of this chemical down the drain or in regular trash.[4]
Experimental Workflow Diagram
The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. ptb.de [ptb.de]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
